JX10
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2643987-02-2 |
|---|---|
Fórmula molecular |
C51H68N2O10 |
Peso molecular |
869.1 g/mol |
Nombre IUPAC |
(2S)-2,5-bis[(2R,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid |
InChI |
InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50+,51+/m0/s1 |
Clave InChI |
CRNDCHORWGDFGR-RUESYUOVSA-N |
Origen del producto |
United States |
Foundational & Exploratory
JX10: A Dual-Mechanism Approach to Acute Ischemic Stroke Therapy
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JX10 (formerly TMS-007) is a novel, small-molecule therapeutic agent under investigation for the treatment of acute ischemic stroke (AIS). It is a derivative of the Stachybotrys microspora triprenyl phenol (B47542) (SMTP) family.[1] Preclinical and clinical data indicate that this compound possesses a unique dual mechanism of action, addressing both the primary thrombotic occlusion and the secondary inflammatory response characteristic of ischemic stroke.[1] This dual action involves the promotion of physiological fibrinolysis through a unique interaction with plasminogen and the suppression of inflammation via the inhibition of soluble epoxide hydrolase (sEH).[2][3] A recent Phase 2a clinical trial has demonstrated promising efficacy and safety in an extended therapeutic window of up to 12 hours after symptom onset, a significant potential advantage over the current standard of care.[1][4] This document provides a comprehensive overview of the molecular mechanisms of this compound, detailing the experimental evidence and presenting key quantitative data from pivotal studies.
Core Mechanism of Action: A Two-Pronged Strategy
This compound's therapeutic potential in acute ischemic stroke stems from its ability to concurrently target two critical pathological processes: the fibrin (B1330869) clot responsible for vessel occlusion and the subsequent inflammatory cascade that exacerbates brain injury.
Pro-fibrinolytic Activity: Enhancing Endogenous Thrombolysis
Unlike traditional thrombolytics like tissue plasminogen activator (tPA), which directly convert plasminogen to plasmin systemically, this compound acts as a modulator of plasminogen activation.[3] It promotes the body's own fibrinolytic system to dissolve clots more physiologically. The core of this mechanism is the induction of a conformational change in plasminogen.
In its native state, plasminogen exists in a "closed," activation-resistant conformation.[3] this compound, in the presence of a cofactor with a long-chain alkyl or alkenyl group (such as phospholipids (B1166683) found on cell membranes), binds to the kringle 5 domain of plasminogen.[3] This binding induces a conformational shift to an "open," more readily activatable form.[3] This "open" conformation facilitates the binding of plasminogen to fibrin within the thrombus. Once bound to fibrin, plasminogen is more efficiently converted to the active protease, plasmin, by endogenous plasminogen activators (like tPA and urokinase-type plasminogen activator). This localized plasmin generation on the fibrin surface leads to efficient and targeted clot lysis with a potentially lower risk of systemic bleeding compared to conventional thrombolytics.[1]
Anti-inflammatory Activity: Inhibition of Soluble Epoxide Hydrolase (sEH)
Ischemic events trigger a robust inflammatory response that contributes significantly to secondary brain damage. A key aspect of this compound's mechanism is its ability to mitigate this inflammation through the inhibition of soluble epoxide hydrolase (sEH).[2]
sEH is an enzyme that degrades anti-inflammatory and neuroprotective lipid mediators called epoxyeicosatrienoic acids (EETs).[2][5] By inhibiting sEH, this compound increases the bioavailability of EETs in the brain.[2] Elevated levels of EETs are associated with a range of beneficial effects in the context of stroke, including vasodilation, suppression of oxidative stress, and reduction of neuroinflammation.[5][6] The anti-inflammatory action of this compound is independent of its pro-fibrinolytic activity and is believed to contribute to the reduction of cerebral hemorrhage and improved neurological outcomes observed in preclinical and clinical studies.[1][2]
Signaling Pathways and Experimental Workflows
The dual mechanism of this compound involves distinct but complementary pathways. The following diagrams illustrate these processes.
Quantitative Data from Preclinical and Clinical Studies
The efficacy and safety of this compound have been evaluated in both preclinical animal models of ischemic stroke and in human clinical trials.
Table 1: Summary of Preclinical Efficacy in a Rat Embolic Stroke Model
| Treatment Group | Dose | Infarct Volume Reduction (%) vs. Control | Neurological Deficit Improvement | Reference |
| SMTP-7 (this compound) | 1 mg/kg | Significant | Significant | [2] |
| t-PA | 10 mg/kg | Significant | Significant | [2] |
Note: Data are qualitative summaries from the cited preclinical studies, which demonstrated efficacy in various rodent and primate models. Specific quantitative values for infarct volume and neurological scores vary across different models and experimental conditions.
Table 2: Key Efficacy Outcomes from the Phase 2a Clinical Trial[1][4]
| Outcome | This compound (Combined Doses) | Placebo | p-value |
| Functional Independence (mRS 0-1) at Day 90 | 40.4% (21/52) | 18.4% (7/38) | 0.03 |
| Vessel Recanalization at 24 hours | 58.3% (14/24) | 26.7% (4/15) | - |
| mRS: modified Rankin Scale |
Table 3: Key Safety Outcomes from the Phase 2a Clinical Trial[1][4]
| Outcome | This compound (Combined Doses) | Placebo |
| Symptomatic Intracranial Hemorrhage (sICH) within 24 hours | 0% (0/52) | 2.6% (1/38) |
| Any Intracranial Hemorrhage within 24 hours | 6 events | 5 events |
| Median Time to Treatment (hours) | 9.5 | 10.0 |
Detailed Experimental Protocols
The mechanisms of this compound have been elucidated through a series of in vitro and in vivo experiments. Below are summaries of the key experimental protocols.
Protocol for Assessing Plasminogen Conformational Change
Objective: To determine the effect of this compound (SMTP-7) on the conformation of plasminogen.
Methodology: A common method to assess the conformational state of plasminogen is through its susceptibility to proteolytic cleavage or by biophysical methods like small-angle X-ray scattering (SAXS).[7][8][9]
-
Chromogenic Plasminogen Activation Assay: [10][11]
-
Human plasminogen is incubated with or without this compound and a cofactor (e.g., oleic acid).
-
A plasminogen activator (e.g., urokinase-type plasminogen activator) is added to the mixture.
-
A chromogenic substrate for plasmin is added.
-
The rate of color development, which is proportional to plasmin activity, is measured spectrophotometrically. An increased rate in the presence of this compound indicates a shift to a more easily activatable conformation.
-
-
Small-Angle X-ray Scattering (SAXS): [7][8][9]
-
Solutions of purified plasminogen are prepared in the presence and absence of this compound and a suitable cofactor.
-
SAXS data are collected for each sample.
-
The scattering profiles are analyzed to determine the radius of gyration (Rg) and other structural parameters. A change in these parameters upon addition of this compound provides direct evidence of a conformational change.
-
Protocol for In Vitro sEH Inhibition Assay[2][12][13]
Objective: To measure the inhibitory activity of this compound against soluble epoxide hydrolase.
Methodology: A fluorescence-based inhibitor screening assay is commonly used.
-
Recombinant human sEH enzyme is incubated with varying concentrations of this compound.
-
A fluorogenic substrate for sEH, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is added.[12]
-
The hydrolysis of the substrate by sEH leads to the release of a highly fluorescent product.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of the reaction is calculated, and the IC50 value (the concentration of this compound required to inhibit 50% of the sEH activity) is determined.
Protocol for In Vivo Embolic Stroke Model[2]
Objective: To evaluate the therapeutic efficacy of this compound in an animal model of acute ischemic stroke.
Methodology: A commonly used model is the rat middle cerebral artery occlusion (MCAO) model.
-
Induction of Ischemia: An embolus (e.g., a pre-formed blood clot) is introduced into the middle cerebral artery (MCA) of anesthetized rats to induce a stroke.
-
Treatment: At a specified time after occlusion (e.g., 2-6 hours), animals are treated with either this compound, a vehicle control, or a comparator drug (e.g., tPA) via intravenous injection.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-treatment using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
-
Hemorrhage Assessment: Brain sections are also examined for evidence of intracranial hemorrhage.
-
Conclusion
This compound represents a promising advancement in the treatment of acute ischemic stroke, distinguished by its innovative dual mechanism of action. By enhancing physiological fibrinolysis and concurrently suppressing the detrimental inflammatory cascade, this compound has the potential to improve functional outcomes and extend the therapeutic window for a broader population of stroke patients. The robust preclinical data, coupled with the encouraging results from the Phase 2a clinical trial, provide a strong rationale for its continued development. Further investigation in larger, registrational clinical trials is underway to confirm these findings and establish this compound's role in the future of acute stroke care.[13][14]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Soluble epoxide hydrolase as an anti-inflammatory target of the thrombolytic stroke drug SMTP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the action of SMTP-7, a novel small-molecule modulator of plasminogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Small-Angle X-ray Scattering Assay to Determine the Conformational Change of Plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Plasminogen Assays [practical-haemostasis.com]
- 11. Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound for Stroke · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. corxelbio.com [corxelbio.com]
Unraveling the Molecular Targets of JX10: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of JX10, a promising investigational drug for acute ischemic stroke. This compound, also known as TMS-007 and formerly as BIIB131, is a small molecule derived from the fungus Stachybotrys microspora and belongs to the triprenyl phenol (B47542) (SMTP) family of compounds.[1][2] It exhibits a novel dual mechanism of action, encompassing both pro-thrombolytic and anti-inflammatory properties, which positions it as a potential groundbreaking therapy to extend the narrow treatment window for stroke patients.[1][3][4]
Dual Molecular Targeting: A Two-Pronged Approach
This compound exerts its therapeutic effects by engaging two primary molecular targets: plasminogen and soluble epoxide hydrolase (sEH) . This dual-targeting strategy addresses both the immediate need to dissolve the blood clot and the subsequent inflammatory response that contributes to brain injury.[2][5][6]
Plasminogen: Modulating Fibrinolysis for Clot Dissolution
The primary pro-thrombolytic effect of this compound is mediated through its interaction with plasminogen, the zymogen of the fibrin-degrading enzyme plasmin. This compound acts as a modulator of plasminogen conformation.[5][6][7]
Mechanism of Action:
This compound induces a conformational change in plasminogen, shifting it from a "closed," activation-resistant state to an "open," activation-prone state.[1][2] This "open" conformation facilitates the binding of plasminogen to fibrin (B1330869) within the blood clot and enhances its activation to plasmin by endogenous plasminogen activators like tissue-type plasminogen activator (t-PA).[1][7] The fifth kringle domain of plasminogen has been identified as a crucial site for the action of this compound's analogs.[7] By promoting physiological fibrinolysis at the site of the thrombus, this compound aids in the efficient dissolution of the clot and restoration of blood flow.[1]
Soluble Epoxide Hydrolase (sEH): Taming the Inflammatory Cascade
The anti-inflammatory activity of this compound is attributed to its inhibition of soluble epoxide hydrolase (sEH).[5][6] This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators.
Mechanism of Action:
By inhibiting sEH, this compound prevents the breakdown of epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory molecules. The resulting increase in EET levels helps to suppress the inflammatory response at the site of thrombosis and reduce ischemia-reperfusion injury, a significant contributor to brain damage following a stroke.[3] This anti-inflammatory action is believed to contribute to a lower risk of hemorrhagic transformation, a feared complication of current thrombolytic therapies.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound (TMS-007).
Table 1: Preclinical Efficacy of this compound (as SMTP-7) in a Mouse Model of Cerebral Infarction [8]
| Dose of SMTP-7 | Infarction Area Reduction | Neurological Score Improvement | Edema Percentage Reduction |
| 0.1 mg/kg | Dose-dependent reduction | Dose-dependent improvement | Dose-dependent reduction |
| 1 mg/kg | Dose-dependent reduction | Dose-dependent improvement | Dose-dependent reduction |
| 10 mg/kg | Dose-dependent reduction | Dose-dependent improvement | Dose-dependent reduction |
Table 2: Phase 2a Clinical Trial Efficacy of this compound in Acute Ischemic Stroke Patients [1]
| Outcome | This compound Combined Group (n=52) | Placebo Group (n=38) | P-value |
| mRS Score of 0-1 at Day 90 | 40.4% | 18.4% | 0.03 |
| Vessel Patency Improvement at 24h | 58.3% (14/24) | 26.7% (4/15) | - |
*mRS (modified Rankin Scale) is a measure of disability.
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the molecular targets of this compound are outlined below.
Plasminogen Activation Assay
Objective: To determine the effect of this compound on the activation of plasminogen to plasmin.
Methodology:
-
Human plasminogen is incubated with this compound at various concentrations in a suitable buffer (e.g., Tris-HCl).
-
A plasminogen activator, such as tissue-type plasminogen activator (t-PA), is added to initiate the conversion of plasminogen to plasmin.
-
A chromogenic substrate for plasmin (e.g., S-2251) is added to the reaction mixture.
-
The rate of plasmin formation is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.
-
The fold-enhancement of plasminogen activation is calculated by comparing the rates in the presence and absence of this compound.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against sEH.
Methodology:
-
Recombinant human sEH is incubated with varying concentrations of this compound in a buffer (e.g., BisTris-HCl, pH 7.0, containing BSA) for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).[9]
-
A fluorogenic substrate, such as cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate, is added to initiate the enzymatic reaction.[9]
-
The hydrolysis of the substrate by sEH results in the formation of a fluorescent product.
-
The increase in fluorescence is measured over time using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 330 nm and 465 nm, respectively).[10]
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of sEH activity, is calculated from the dose-response curve.[9]
Visualizing the Molecular Pathways and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
References
- 1. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human study of the anti-inflammatory profibrinolytic TMS-007, an SMTP family triprenyl phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oipub.com [oipub.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mechanism of the action of SMTP-7, a novel small-molecule modulator of plasminogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. corxelbio.com [corxelbio.com]
- 9. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [diposit.ub.edu]
Preclinical Profile of JX10: A Novel Dual-Mechanism Agent for Acute Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JX10 (formerly known as TMS-007 and BIIB131) is an investigational small molecule therapeutic agent for the treatment of acute ischemic stroke (AIS).[1] Derived from the fungus Stachybotrys microspora, this compound belongs to the triprenyl phenol (B47542) family of compounds.[2] Preclinical research has identified a novel dual mode of action that distinguishes it from current thrombolytic therapies, suggesting the potential for an extended therapeutic window and a favorable safety profile.[2][3] This technical guide provides a comprehensive overview of the preclinical data that formed the basis for the clinical development of this compound, with a focus on its mechanism of action, and summarizes the promising results from subsequent clinical evaluation. While detailed quantitative data and specific experimental protocols from the foundational preclinical studies are not extensively available in the public domain, this paper synthesizes the reported preclinical rationale and complements it with the significant clinical findings that have emerged.
Preclinical Rationale: A Dual-Pronged Approach to Stroke Therapy
Preclinical investigations in various embolic and thrombotic stroke models have been pivotal in elucidating the unique therapeutic profile of this compound.[2] These studies have consistently pointed towards a dual mechanism of action: the promotion of physiological fibrinolysis and the inhibition of inflammation.[2][4][5] This combination is believed to contribute to a reduced risk of bleeding compared to traditional thrombolytics like tissue-type plasminogen activator (tPA).[2]
Pro-Thrombolytic Activity
Unlike conventional thrombolytics that directly convert plasminogen to plasmin systemically, this compound is reported to promote physiological fibrinolysis.[2] It induces a conformational change in plasminogen from its closed to an open form.[3] This alteration facilitates the binding of plasminogen to fibrin (B1330869) within the thrombus, thereby localizing and enhancing the activity of endogenous plasminogen activators.[2] This targeted approach is hypothesized to lead to effective clot dissolution at the site of occlusion while minimizing systemic fibrinogenolysis and the associated risk of hemorrhage.[2]
Anti-Inflammatory and Neuroprotective Effects
A key differentiator of this compound is its anti-inflammatory activity, which is attributed to the inhibition of soluble epoxide hydrolase (sEH).[1][2] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with potent anti-inflammatory and vasodilatory properties. By inhibiting sEH, this compound increases the bioavailability of EETs, which is believed to suppress inflammation at the site of thrombosis and reduce ischemia-reperfusion injury.[1][6] This anti-inflammatory action, coupled with its pro-thrombolytic effects, may contribute to improved neurological outcomes.[4] Some reports also suggest this compound possesses antioxidative properties.[5]
Experimental Protocols in Preclinical Stroke Models
While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the literature indicates that its efficacy and safety were assessed in various established animal models of stroke.[2] Commonly used models to simulate human ischemic stroke include transient or permanent middle cerebral artery occlusion (MCAo) and thromboembolic models, with rats being the most frequently utilized species.[7]
General Methodologies for Preclinical Stroke Models:
-
Middle Cerebral Artery Occlusion (MCAO) Models: These models are widely used to induce focal ischemic stroke.[8]
-
Intraluminal Filament Model: This technique involves inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery. It allows for either permanent occlusion or transient occlusion followed by reperfusion, mimicking the clinical scenario of recanalization.[7]
-
Craniectomy with Direct Arterial Occlusion: This method involves surgically exposing the MCA and occluding it with a micro-clip or through electrocoagulation.[8]
-
-
Thromboembolic Models: These models are considered to have high clinical relevance for testing thrombolytic agents.[8] They typically involve the injection of an autologous or pre-formed clot into the cerebral circulation to induce an ischemic event.[9]
-
Photochemically Induced Thrombosis (PIT): This technique uses a photosensitive dye and laser irradiation to induce a localized clot in a targeted cerebral vessel, offering precise control over the location of the infarct.[8]
Outcome Measures in Preclinical Stroke Studies:
-
Infarct Volume: Typically measured using magnetic resonance imaging (MRI) or histological staining (e.g., TTC staining) to quantify the extent of brain tissue damage.
-
Neurological Deficit Scoring: Behavioral tests are used to assess motor and sensory function post-stroke.
-
Assessment of Bleeding: Histological analysis is performed to detect and quantify intracranial hemorrhage.
-
Biomarker Analysis: Measurement of inflammatory and oxidative stress markers in brain tissue and blood.
Summary of Key Preclinical Findings (Qualitative)
The preclinical studies on this compound have been described as indicating:
-
A novel dual mode of action distinct from tPA and tenecteplase.[2]
-
A lower bleeding risk compared to tPA in various embolic and thrombotic stroke models.[2]
-
The potential to extend the therapeutic time window for patients with acute ischemic stroke based on its pharmacological evidence.[2]
Transition to Clinical Trials: Phase 2a Study Insights
The promising preclinical profile of this compound led to its investigation in clinical trials. A Phase 2a multicenter, randomized, double-blind, placebo-controlled, dose-escalation study was conducted in Japan with 90 patients who had experienced an acute ischemic stroke and were ineligible for tPA or thrombectomy.[2][5][10] This study provided crucial safety and efficacy data, demonstrating the potential of this compound to extend the therapeutic window up to 12 hours after symptom onset.[1][11] A global registrational trial (ORION) is currently underway to further evaluate the efficacy and safety of this compound in a larger patient population with a treatment window of 4.5 to 24 hours.[5][12][13]
Quantitative Data from Phase 2a Clinical Trial
| Parameter | This compound (Combined Doses: 1, 3, 6 mg/kg) | Placebo | p-value | Reference |
| Number of Patients | 52 | 38 | [10] | |
| Median Time to Treatment (hours) | 9.5 | 10.0 | [10] | |
| Symptomatic Intracranial Hemorrhage (sICH) within 24h | 0% (0/52) | 2.6% (1/38) | 0.42 | [3][10] |
| Recanalization at 24h (in patients with baseline vessel occlusion) | 58.3% (14/24) | 26.7% (4/15) | [11] | |
| Functional Independence (mRS 0-1) at 90 days | 40.4% (21/52) | 18.4% (7/38) | 0.03 | [10][11] |
| mRS 0-2 at 90 days | 53.8% (28/52) | 36.8% (14/38) | 0.12 | [3] |
mRS: modified Rankin Scale
Visualizing the Mechanism and Workflow
Proposed Signaling Pathway of this compound
Caption: Proposed dual mechanism of action of this compound.
General Experimental Workflow for Preclinical Stroke Model Evaluation
Caption: A generalized workflow for preclinical evaluation of a stroke therapeutic.
Conclusion and Future Directions
The preclinical evidence for this compound, although not detailed in the public literature, established a strong foundation for its clinical development. The unique dual mechanism, combining pro-thrombolytic and anti-inflammatory actions, addresses both the occlusive and inflammatory components of ischemic stroke. The subsequent positive results from the Phase 2a clinical trial, demonstrating a favorable safety profile and significant efficacy in improving functional outcomes with an extended therapeutic window, underscore the translational success of the preclinical findings.[1][2][11] Ongoing and future clinical studies will be critical in confirming these promising results in a broader patient population and potentially establishing this compound as a much-needed novel therapeutic option for acute ischemic stroke.[12]
References
- 1. tms-japan.co.jp [tms-japan.co.jp]
- 2. ahajournals.org [ahajournals.org]
- 3. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corxelbio.com [corxelbio.com]
- 5. corxelbio.com [corxelbio.com]
- 6. This compound for Stroke · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- 10. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Stroke Drug Shows 12-Hour Window | Conexiant [conexiant.com]
- 12. corxelbio.com [corxelbio.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of JX10 (TMS-007)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JX10 (also known as TMS-007) is a novel, small molecule investigational drug in development for the treatment of acute ischemic stroke (AIS). Derived from the fungus Stachybotrys microspora, this compound belongs to the triprenyl phenol (B47542) family of compounds. It possesses a unique dual mechanism of action, exhibiting both pro-thrombolytic and anti-inflammatory properties. This dual action presents a promising therapeutic strategy to extend the treatment window for AIS beyond the current standard of care. Preclinical and clinical studies have demonstrated a favorable safety, pharmacokinetic, and pharmacodynamic profile, supporting its ongoing late-stage clinical development.
Pharmacodynamics: A Dual-Action Mechanism
This compound's therapeutic potential in acute ischemic stroke stems from its ability to simultaneously promote the dissolution of blood clots and mitigate the inflammatory response that contributes to secondary brain injury.
Pro-Thrombolytic Activity
Unlike traditional thrombolytic agents, this compound promotes physiological fibrinolysis through a distinct mechanism. It induces a conformational change in plasminogen from a closed to an open state, which facilitates its binding to fibrin (B1330869) within the thrombus[1]. This action enhances the ability of endogenous plasminogen activators, such as tissue plasminogen activator (t-PA), to convert the fibrin-bound plasminogen into plasmin, the active enzyme responsible for degrading the fibrin clot[1]. This targeted approach is believed to contribute to a lower risk of systemic bleeding compared to conventional thrombolytics[1].
Anti-Inflammatory Activity
The second key mechanism of this compound is the inhibition of soluble epoxide hydrolase (sEH)[1][2]. sEH is an enzyme that degrades anti-inflammatory epoxy-fatty acids[2]. By inhibiting sEH, this compound increases the levels of these protective lipids, which helps to suppress inflammation at the site of thrombosis and reduce ischemia-reperfusion injury[1][2]. This anti-inflammatory action is independent of its thrombolytic activity and is a critical component of its potential to improve neurological outcomes[2].
The diagram below illustrates the dual signaling pathway of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both preclinical models and human clinical trials.
Phase 1 Clinical Trial in Healthy Volunteers
A first-in-human, randomized, placebo-controlled, double-blind, dose-escalation study (jRCT2080222603) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy male Japanese subjects[3][4].
-
Study Design: Randomized, placebo-controlled, double-blind, single-dose, dose-escalation.
-
Participants: Healthy male Japanese volunteers. Five cohorts were completed (n=8 per cohort), with subjects randomized to receive either this compound (n=6) or placebo (n=2)[4].
-
Dosing: Single intravenous infusion of this compound at doses of 3, 15, 60, 180, or 360 mg[4].
-
Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at various time points to determine key pharmacokinetic parameters.
-
Safety Assessments: Included monitoring of adverse events, vital signs, electrocardiograms, and laboratory tests, with a particular focus on bleeding-related events and brain MRI analysis[3][4].
The workflow for the Phase 1 clinical trial is depicted below.
The study demonstrated that this compound has a favorable pharmacokinetic profile. A linear dose-dependency was observed for plasma this compound levels[3][4].
Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Volunteers (Phase 1)
| Dose (mg) | Corresponding Dose-Body Weight Ratio (mg/kg) | Key Findings |
|---|---|---|
| 3 | 0.045 | Favorable safety and pharmacokinetic profiles observed[1]. |
| 15 | 0.25 | Favorable safety and pharmacokinetic profiles observed[1]. |
| 60 | 0.91 | Favorable safety and pharmacokinetic profiles observed[1]. |
| 180 | 2.87 | Favorable safety and pharmacokinetic profiles observed[1]. |
| 360 | 5.86 | Favorable safety and pharmacokinetic profiles observed[1]. |
| Overall | 0.045 - 5.86 | A linear dose-dependency was observed for plasma TMS-007 levels [3][4]. |
Note: Specific quantitative parameters such as Cmax, AUC, and half-life are not publicly available in the reviewed literature.
Phase 2a Clinical Trial in AIS Patients
A Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial (jRCT2080223786) evaluated the safety, efficacy, and pharmacokinetic/pharmacodynamic profiles of this compound in Japanese patients with AIS who were unable to receive t-PA or thrombectomy[1].
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-escalation[1].
-
Participants: 90 Japanese patients with acute ischemic stroke, treated within 12 hours of the last known normal[1][5]. 52 patients received this compound and 38 received a placebo[6].
-
Dosing: Single intravenous infusion of this compound at doses of 1, 3, or 6 mg/kg, or placebo[6].
-
Pharmacokinetic Assessments: Plasma this compound levels were measured to confirm dose-linearity.
-
Pharmacodynamic & Efficacy Assessments: The primary safety endpoint was the incidence of symptomatic intracranial hemorrhage (sICH). Secondary endpoints included vessel patency at 24 hours and functional outcome at 90 days, as measured by the modified Rankin Scale (mRS)[5].
Plasma levels of this compound were found to increase with the dose, and plasma concentrations at 31 minutes post-administration confirmed linearity across the 1 to 6 mg/kg dose range. Pharmacodynamic analyses of blood markers for thrombolysis and inflammation showed that plasma levels of fibrinogen and α2-antiplasmin were not affected by this compound treatment[7].
Table 2: Key Pharmacodynamic & Efficacy Outcomes of this compound in AIS Patients (Phase 2a)
| Outcome Measure | This compound (Combined Doses) | Placebo | Odds Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Symptomatic Intracranial Hemorrhage | 0% (0/52) | 2.6% (1/38) | - | 0.42 |
| Vessel Patency Improvement at 24h | 58.3% (14/24) | 26.7% (4/15) | 4.23 (0.99–18.07) | - |
| mRS Score 0-1 at Day 90 | 40.4% (21/52) | 18.4% (7/38) | 3.34 (1.11–10.07) | 0.03 |
| mRS Score 0-2 at Day 90 | 53.8% (28/52) | 36.8% (14/38) | 2.01 (0.83–4.86) | 0.12 |
Safety and Tolerability
Across both Phase 1 and Phase 2a clinical trials, this compound was generally well-tolerated[1][3]. In the Phase 2a study in AIS patients, there was no increase in symptomatic intracranial hemorrhage in the this compound-treated groups compared to placebo[1]. The overall incidence of adverse events was similar between the this compound and placebo groups[1].
Conclusion and Future Directions
This compound (TMS-007) is a promising investigational therapy for acute ischemic stroke with a novel dual mechanism of action that combines pro-thrombolytic and anti-inflammatory effects. Clinical data to date have demonstrated a favorable safety profile and encouraging efficacy signals, particularly in improving functional outcomes for patients treated in an extended time window. Its linear pharmacokinetics allows for predictable dose-responses. A global registrational clinical trial is currently underway to further evaluate the efficacy and safety of this compound in a larger and more diverse patient population. The successful development of this compound could represent a significant advancement in the treatment of acute ischemic stroke.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Soluble epoxide hydrolase as an anti-inflammatory target of the thrombolytic stroke drug SMTP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human study of the anti-inflammatory profibrinolytic TMS-007, an SMTP family triprenyl phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advancement of novel marine fungi derived secondary metabolite fibrinolytic compound FGFC in biomedical applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
JX10: A Potential Neuroprotective Agent for Acute Ischemic Stroke
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of JX10 (formerly TMS-007), an investigational drug with a novel dual mechanism of action, as a potential neuroprotective agent for the treatment of acute ischemic stroke (AIS). This compound, a derivative of the Stachybotrys microspora triprenyl phenol (B47542) family, offers a promising therapeutic window extension for AIS patients.[1][2] This document summarizes key clinical trial data, outlines experimental protocols, and visualizes the proposed signaling pathways and clinical trial workflows.
Core Mechanism of Action
This compound is distinguished by its dual functionality that combines thrombolytic and anti-inflammatory properties.[3][4] This dual-pronged approach aims to not only restore blood flow to the ischemic brain tissue but also to mitigate the inflammatory cascade that contributes to secondary neuronal injury.
The proposed mechanisms are:
-
Thrombolytic Effect: this compound induces a conformational change in plasminogen, enhancing its binding to fibrin. This facilitates the action of endogenous plasminogen activators, thereby promoting physiological fibrinolysis.[2] This mechanism is distinct from that of tissue-type plasminogen activators (tPA).[2]
-
Anti-inflammatory Effect: this compound is an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the inflammatory process.[2] By inhibiting sEH, this compound is believed to suppress inflammation at the site of thrombosis.[2]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed dual mechanism of action of this compound in the context of acute ischemic stroke.
References
- 1. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corxelbio.com [corxelbio.com]
- 4. corxelbio.com [corxelbio.com]
The Role of JX10 in Extending the Therapeutic Window for Stroke: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute ischemic stroke (AIS) remains a leading cause of death and long-term disability worldwide, with a narrow therapeutic window for effective intervention being a primary limitation of current treatments. JX10 (also known as TMS-007) is an investigational small molecule drug that shows significant promise in extending this therapeutic window.[1][2][3] this compound exhibits a novel, dual mechanism of action that combines profibrinolytic and anti-inflammatory properties, offering a new paradigm in the management of AIS.[1][4] This technical guide provides an in-depth overview of the quantitative data from clinical trials, detailed experimental protocols, and the underlying signaling pathways associated with this compound's therapeutic effects.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in a Phase 2a clinical trial, with a larger Phase 2/3 trial (ORION) currently underway.[5][6] The available data suggests a favorable risk-benefit profile, particularly in patients presenting outside the standard treatment window.
Table 1: Efficacy Outcomes of the Phase 2a Trial of this compound in Acute Ischemic Stroke
| Outcome Measure | This compound (Combined Doses) | Placebo | Odds Ratio (95% CI) | P-value | Citation |
| Functional Independence (mRS 0-1) at Day 90 | 40.4% (21/52) | 18.4% (7/38) | 3.34 (1.11–10.07) | 0.03 | [1][2] |
| Vessel Patency at 24 Hours (in patients with baseline occlusion) | 58.3% (14/24) | 26.7% (4/15) | 4.23 (0.99–18.07) | - | [2][3] |
Table 2: Safety Outcomes of the Phase 2a Trial of this compound in Acute Ischemic Stroke
| Outcome Measure | This compound (Combined Doses) | Placebo | P-value | Citation |
| Symptomatic Intracranial Hemorrhage (sICH) within 24 hours | 0% (0/52) | 2.6% (1/38) | 0.42 | [2][3] |
Experimental Protocols
Phase 2a Clinical Trial (jRCT2080223786)
This study was a multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial conducted in Japan.[1][2]
-
Objective: To evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of this compound in patients with AIS who were ineligible for standard reperfusion therapies.
-
Patient Population: 90 Japanese patients with acute ischemic stroke presenting within 12 hours of the last known normal.[1][2] Patients were ineligible for tissue-type plasminogen activator (tPA) or thrombectomy.[1]
-
Intervention: Patients received a single intravenous infusion of this compound at doses of 1, 3, or 6 mg/kg, or a placebo.[2]
-
Primary Endpoint: Incidence of symptomatic intracranial hemorrhage (sICH) with a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points within 24 hours of drug administration.[1]
-
Secondary Endpoints: Included vessel patency at 24 hours and functional outcome at 90 days as measured by the modified Rankin Scale (mRS).[2]
-
Imaging: Magnetic resonance angiography and diffusion-weighted imaging were used to assess patients at baseline.[1]
ORION Phase 2/3 Clinical Trial (NCT06990867)
This is an ongoing multicenter, double-blind, placebo-controlled, randomized, parallel-group study to further evaluate the efficacy and safety of this compound.[5][6]
-
Objective: To determine if this compound improves functional outcomes compared to placebo in AIS patients presenting in a late window.
-
Patient Population: Approximately 740 patients with acute ischemic stroke who present for care between 4.5 and 24 hours from the last known well.[6]
-
Trial Design: A two-part study. Part 1 is a dose-ranging component where participants are randomized to receive this compound (1mg/kg or 3mg/kg) or a placebo. Part 2 will evaluate the optimal dose selected from Part 1 against a placebo.[5]
-
Primary Efficacy Outcome: The proportion of patients with a modified Rankin Scale (mRS) score of 0-1 at 90 days, indicating functional independence.[6]
-
Primary Safety Outcome: Risk of symptomatic intracranial hemorrhage.
Signaling Pathways and Mechanism of Action
This compound's therapeutic potential stems from its dual mechanism of action: promoting physiological fibrinolysis and exerting anti-inflammatory effects.
Profibrinolytic Action: Inducing a Conformational Change in Plasminogen
This compound promotes the dissolution of blood clots by targeting plasminogen, the precursor to the fibrin-degrading enzyme plasmin. Unlike traditional thrombolytics that directly activate plasminogen, this compound is thought to induce a conformational change in plasminogen from a closed, inactive state to an open, active-like conformation.[7] This altered conformation enhances its binding to fibrin (B1330869) and facilitates its activation by endogenous plasminogen activators, leading to more localized and physiological fibrinolysis. This mechanism may contribute to the lower bleeding risk observed with this compound compared to conventional thrombolytic agents.[1]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Stroke · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. tms-japan.co.jp [tms-japan.co.jp]
- 7. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
JX10's Effect on the Blood-Brain Barrier After Stroke: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JX10 (also known as TMS-007) is a novel small molecule investigational drug for the treatment of acute ischemic stroke. It possesses a dual mechanism of action, exhibiting both thrombolytic and anti-inflammatory properties.[1] The anti-inflammatory effects are attributed to its inhibition of soluble epoxide hydrolase (sEH).[1] This technical guide provides a comprehensive overview of the available data and proposed mechanisms by which this compound may exert a protective effect on the blood-brain barrier (BBB) following an ischemic stroke. Due to the limited availability of specific preclinical data on this compound's direct effects on the BBB, this guide also incorporates information on the broader class of sEH inhibitors to elucidate the potential mechanisms of action.
Introduction: The Blood-Brain Barrier in Ischemic Stroke
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Following an ischemic stroke, the BBB is often compromised, leading to increased permeability, vasogenic edema, hemorrhagic transformation, and neuroinflammation, all of which contribute to secondary brain injury. Protecting the integrity of the BBB is a critical therapeutic goal in the management of acute ischemic stroke.
This compound: Mechanism of Action
This compound's therapeutic potential in acute ischemic stroke is believed to stem from its dual functionalities:
-
Thrombolytic Activity: this compound facilitates the dissolution of blood clots, restoring blood flow to the ischemic brain tissue.[1]
-
Anti-inflammatory Activity: this compound is an inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory and vasodilatory effects. By inhibiting sEH, this compound increases the bioavailability of EETs, which are known to protect the BBB.
Preclinical and Clinical Data on this compound
While direct preclinical studies detailing this compound's effect on BBB permeability and tight junction protein expression are not extensively published in publicly available literature, the significant reduction in symptomatic intracranial hemorrhage (sICH) observed in clinical trials suggests a protective effect on the cerebrovasculature.
Clinical Trial Data
A Phase 2a clinical trial of this compound in patients with acute ischemic stroke demonstrated a favorable safety profile and promising efficacy. The key outcomes relevant to BBB integrity are summarized below.
| Outcome Measure | This compound Cohorts (n=52) | Placebo (n=38) | P-value | Citation |
| Symptomatic Intracranial Hemorrhage (sICH) | 0% (0/52) | 2.6% (1/38) | 0.42 | [2] |
| Functional Independence (mRS 0-1) at Day 90 | 40.4% (21/52) | 18.4% (7/38) | 0.03 | [2] |
| Vessel Patency at 24 hours | 58.3% (14/24) | 26.7% (4/15) | - | [2] |
mRS: modified Rankin Scale
The markedly low rate of sICH in the this compound-treated group, despite its thrombolytic activity and administration in a late time window, strongly suggests a stabilizing effect on the BBB.
Proposed Signaling Pathway for BBB Protection by this compound (sEH Inhibition)
The primary anti-inflammatory mechanism of this compound, sEH inhibition, is proposed to protect the BBB through the downstream effects of increased EETs. This pathway is visualized in the following diagram.
Caption: Proposed signaling pathway of this compound-mediated BBB protection.
Detailed Experimental Protocols
The following are representative protocols for assessing the effect of a therapeutic agent like this compound on the BBB in a preclinical stroke model.
Animal Model of Ischemic Stroke
A commonly used model is the transient middle cerebral artery occlusion (tMCAO) model in rodents.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C.
-
MCAO Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.
-
Drug Administration: this compound or vehicle is administered intravenously at the time of reperfusion.
Assessment of BBB Permeability (Evans Blue Extravasation)
-
Tracer Injection: At a specified time point post-stroke (e.g., 24 hours), Evans blue dye (2% in saline, 4 ml/kg) is injected intravenously and allowed to circulate for 60 minutes.
-
Perfusion: Animals are deeply anesthetized and transcardially perfused with saline to remove intravascular dye.
-
Brain Extraction and Homogenization: The brain is removed, and the ischemic and non-ischemic hemispheres are separated and weighed. Each hemisphere is homogenized in formamide.
-
Quantification: The homogenates are incubated to extract the dye, then centrifuged. The absorbance of the supernatant is measured spectrophotometrically at 620 nm. The concentration of Evans blue is calculated from a standard curve and expressed as μg/g of brain tissue.
Analysis of Tight Junction Protein Expression (Western Blot)
-
Tissue Preparation: Brain tissue from the ischemic penumbra is collected and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against tight junction proteins (e.g., anti-ZO-1, anti-Occludin, anti-Claudin-5) and a loading control (e.g., anti-β-actin).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical study evaluating the effect of this compound on the BBB after stroke.
Caption: Preclinical experimental workflow for this compound evaluation.
Conclusion
This compound is a promising therapeutic candidate for acute ischemic stroke with a unique dual mechanism of action. Its ability to inhibit sEH and consequently reduce neuroinflammation is a key proposed mechanism for its observed neuroprotective effects and favorable safety profile, particularly the low incidence of hemorrhagic transformation. While direct preclinical evidence detailing its effects on the BBB is limited in the public domain, the strong clinical safety data and the known roles of the sEH/EET pathway in maintaining vascular integrity provide a solid foundation for its BBB-protective properties. Further preclinical studies are warranted to fully elucidate the molecular mechanisms by which this compound preserves BBB function after ischemic stroke.
References
Investigating the Dual Thrombolytic and Anti-Inflammatory Mechanism of JX10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JX10 (formerly TMS-007) is a novel small-molecule thrombolytic agent under investigation for the treatment of acute ischemic stroke (AIS). It exhibits a unique dual mechanism of action, combining profibrinolytic and anti-inflammatory properties. This dual action aims to not only restore blood flow by dissolving fibrin (B1330869) clots but also to mitigate ischemia-reperfusion injury, a critical factor in post-stroke outcomes. Preclinical studies and a Phase IIa clinical trial have demonstrated promising efficacy and safety, suggesting the potential for an extended therapeutic window compared to current standard-of-care thrombolytics. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and investigational workflow.
Core Mechanism of Action: A Dual Approach
This compound's therapeutic potential stems from its ability to modulate two distinct pathways involved in the pathophysiology of ischemic stroke: the fibrinolytic system and the inflammatory cascade.
Profibrinolytic Action: Enhancing Endogenous Thrombolysis
Unlike traditional plasminogen activators, this compound does not directly cleave plasminogen to plasmin. Instead, it acts as a modulator of plasminogen conformation.[1][2][3] Preclinical evidence indicates that this compound induces a conformational change in plasminogen from its closed, inactive state to an open, activation-susceptible form.[1][4] This "opening" of the plasminogen structure facilitates its binding to fibrin within the thrombus, thereby localizing its effect.[1][2][3] By increasing the affinity of plasminogen for fibrin, this compound enhances the efficacy of endogenous tissue plasminogen activator (t-PA) in converting fibrin-bound plasminogen to plasmin, leading to efficient and localized clot dissolution.[1][4] This mechanism is believed to contribute to a lower risk of systemic fibrinolysis and associated bleeding complications compared to conventional thrombolytics.[1]
Anti-Inflammatory Action: Inhibition of Soluble Epoxide Hydrolase (sEH)
In addition to its thrombolytic effects, this compound exhibits anti-inflammatory properties through the inhibition of soluble epoxide hydrolase (sEH).[1][4] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory and vasodilatory effects. By inhibiting sEH, this compound increases the bioavailability of EETs at the site of thrombosis and ischemic injury. This is proposed to suppress the local inflammatory response, reduce ischemia-reperfusion injury, and potentially contribute to the observed favorable safety profile, particularly the low incidence of symptomatic intracranial hemorrhage (sICH).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase IIa clinical trial of this compound in patients with acute ischemic stroke.
Table 1: Efficacy Outcomes in Phase IIa Clinical Trial
| Efficacy Endpoint | This compound (Combined Doses) | Placebo | p-value |
| Functional Independence (mRS 0-1) at Day 90 | 40.4% (21/52) | 18.4% (7/38) | 0.03[5] |
| Vessel Recanalization at 24 hours | 58.3% (14/24) | 26.7% (4/15) | - |
mRS: modified Rankin Scale
Table 2: Safety Outcomes in Phase IIa Clinical Trial
| Safety Endpoint | This compound (Combined Doses) | Placebo |
| Symptomatic Intracranial Hemorrhage (sICH) within 24 hours | 0% (0/52) | 2.6% (1/38) |
| Any Intracranial Hemorrhage within 24 hours | 11.5% (6/52) | 13.2% (5/38) |
| Major Bleeding Events through Day 7 | 0 | - |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound.
Preclinical Assessment of Profibrinolytic Activity
Objective: To determine the effect of this compound on plasminogen conformation and fibrin-dependent plasminogen activation.
Methodology: Small-Angle X-ray Scattering (SAXS)
A high-throughput SAXS assay can be employed to directly measure the conformational state of plasminogen in the presence of this compound.
-
Sample Preparation: Purified human plasminogen is incubated with varying concentrations of this compound or a control vehicle in a 96-well plate format.
-
SAXS Data Acquisition: The samples are passed through a quartz capillary exposed to an X-ray beam, and the scattering data is collected.
-
Data Analysis: The radius of gyration (Rg) is calculated from the scattering curves. A significant increase in the Rg of plasminogen in the presence of this compound would indicate a conformational shift from a compact "closed" state to an extended "open" state. The ligand concentration required to induce 50% of the conformational change (Kopen) can be determined to quantify the potency of this compound.
Methodology: In Vitro Plasma Clot Lysis Assay
This assay measures the ability of this compound to enhance the lysis of a clot formed from human plasma.
-
Clot Formation: "Halo-shaped" plasma clots are formed in a 96-well plate by adding a thrombin-containing solution to citrated human plasma.
-
Treatment: this compound at various concentrations, along with a sub-therapeutic concentration of t-PA, is added to the wells containing the pre-formed clots.
-
Lysis Measurement: A chromogenic plasmin substrate is added, and the absorbance is measured over time. An increased rate of substrate cleavage in the presence of this compound indicates enhanced plasmin generation and clot lysis.
Preclinical Assessment of Anti-Inflammatory Activity
Objective: To quantify the inhibitory effect of this compound on soluble epoxide hydrolase (sEH) activity.
Methodology: Fluorometric sEH Inhibition Assay
This high-throughput screening assay measures the enzymatic activity of sEH.
-
Enzyme and Inhibitor Incubation: Recombinant human sEH is pre-incubated with a range of this compound concentrations or a known sEH inhibitor (positive control) in a 384-well plate.
-
Substrate Addition: A non-fluorescent sEH substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is added to initiate the enzymatic reaction.
-
Fluorescence Detection: The hydrolysis of the substrate by sEH generates a highly fluorescent product. The fluorescence intensity is measured kinetically over time using a microplate reader.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the sEH activity (IC50) is calculated from the dose-response curve.
In Vivo Assessment in Animal Models of Ischemic Stroke
Objective: To evaluate the efficacy and safety of this compound in a living organism.
Methodology: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used animal model that mimics human ischemic stroke.
-
Model Induction: In rodents (rats or mice), the middle cerebral artery is temporarily occluded, typically using an intraluminal filament, to induce focal cerebral ischemia.
-
Drug Administration: After a defined period of occlusion, the filament is withdrawn to allow reperfusion, and this compound or a placebo is administered intravenously.
-
Efficacy Assessment: Neurological deficits are assessed at various time points using a standardized scoring system. Infarct volume is measured post-mortem by staining brain sections.
-
Safety Assessment: Brain tissue is examined for signs of hemorrhagic transformation.
Phase IIa Clinical Trial Protocol
Objective: To evaluate the safety, efficacy, and pharmacokinetics of this compound in patients with acute ischemic stroke.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation study.
Patient Population: Japanese patients with acute ischemic stroke who were ineligible for t-PA or thrombectomy and within 12 hours of the last known normal.
Intervention:
-
Three dose-escalation cohorts receiving a single intravenous infusion of this compound (1, 3, or 6 mg/kg).
-
A placebo control group.
Primary Endpoint: Incidence of symptomatic intracranial hemorrhage (sICH) with a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points within 24 hours of drug administration.
Secondary Endpoints:
-
Proportion of patients with a modified Rankin Scale (mRS) score of 0 to 1 at day 90.
-
Vessel patency at 24 hours, assessed by magnetic resonance angiography (MRA).
-
Change in NIHSS score over time.
-
Infarct volume on MRI.
Pharmacokinetic and Pharmacodynamic Assessments: Blood samples were collected to determine the plasma concentration of this compound and to analyze biomarkers of fibrinolysis and inflammation.
Mandatory Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound.
Experimental Workflows
Caption: Preclinical experimental workflow for this compound.
Caption: Phase IIa clinical trial workflow for this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human study of the anti-inflammatory profibrinolytic TMS-007, an SMTP family triprenyl phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JX10 Administration in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the clinical administration of two investigational drugs referred to as JX10: the oncolytic virus Pexa-Vec (JX-594) and the thrombolytic agent TMS-007.
Part 1: Pexa-Vec (JX-594) - Oncolytic Virotherapy
Pexa-Vec (pexastimogene devacirepvec, JX-594) is an engineered oncolytic vaccinia virus designed to selectively replicate in and destroy cancer cells. Its therapeutic effect is multifactorial, involving direct tumor cell lysis (oncolysis), induction of an anti-tumor immune response through the expression of granulocyte-macrophage colony-stimulating factor (GM-CSF), and disruption of the tumor vasculature.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the dosing and administration parameters for Pexa-Vec (JX-594) as reported in various clinical trials.
Table 1: Pexa-Vec (JX-594) Intratumoral Administration in Clinical Trials
| Clinical Trial Phase | Patient Population | Dosage | Dosing Schedule | Reference |
| Phase 1 | Refractory Primary or Metastatic Liver Cancer | 1 x 10⁸ pfu to 3 x 10⁹ pfu | Single injection every 3 weeks | [5] |
| Phase 1 | Pediatric Solid Tumors | 1 x 10⁶ pfu/kg or 1 x 10⁷ pfu/kg | One-time injection in up to three tumor sites | [6] |
| Phase 2 | Unresectable Primary Hepatocellular Carcinoma | 1 x 10⁸ pfu or 1 x 10⁹ pfu | Three injections every 2 weeks | [7] |
Table 2: Pexa-Vec (JX-594) Intravenous Administration in Clinical Trials
| Clinical Trial Phase | Patient Population | Dosage | Dosing Schedule | Reference |
| Phase 1b | Metastatic Colorectal Cancer | 1 x 10⁶, 1 x 10⁷, or 3 x 10⁷ pfu/kg | Every 2 weeks | [8] |
| Phase 2 | Metastatic, Refractory Renal Cell Carcinoma | Not specified | Five weekly infusions, then every 3 weeks for responding patients | |
| Phase 2 | Advanced Soft-Tissue Sarcoma | 1 x 10⁹ pfu | Every 2 weeks for the first 3 injections, then every 3 weeks | [9] |
Experimental Protocols
Protocol 1: Intratumoral (IT) Administration of Pexa-Vec (JX-594)
1. Patient Selection and Preparation:
-
Confirm eligibility based on tumor type, stage, and prior treatments.
-
Obtain informed consent.
-
Administer pre-medication as required by the specific trial protocol to manage potential side effects such as fever and flu-like symptoms.
2. Pexa-Vec Preparation:
-
Pexa-Vec is typically supplied as a frozen suspension.
-
Thaw the vial at room temperature.
-
Dilute the required dose with sterile saline to the final volume specified in the clinical protocol. The final volume will depend on the size and number of tumors to be injected.
3. Administration Procedure:
-
Under imaging guidance (e.g., ultrasound or CT), insert a needle into the target tumor.
-
Inject the Pexa-Vec suspension slowly into the tumor mass.
-
If multiple tumors are being treated, use a new needle for each injection to prevent cross-contamination.
4. Post-Administration Monitoring:
-
Monitor vital signs frequently for the first few hours post-injection.
-
Observe the patient for at least 48 hours in a hospital setting.[5]
-
Assess for adverse events, including flu-like symptoms, injection site reactions, and changes in laboratory parameters (hematology, liver function, etc.).[5]
-
Follow-up imaging scans (e.g., CT or MRI) should be performed at specified intervals (e.g., every 6 weeks) to evaluate tumor response.
Protocol 2: Intravenous (IV) Administration of Pexa-Vec (JX-594)
1. Patient Selection and Preparation:
-
Similar to intratumoral administration, confirm patient eligibility and obtain informed consent.
-
Administer pre-medications as per the trial protocol.
2. Pexa-Vec Preparation:
-
Thaw the Pexa-Vec vial and dilute with sterile saline to the final volume for infusion as specified in the protocol.
3. Administration Procedure:
-
Establish intravenous access.
-
Infuse the diluted Pexa-Vec solution over a pre-determined period (e.g., 60 minutes). The exact infusion rate should be specified in the clinical trial protocol.
4. Post-Administration Monitoring:
-
Monitor vital signs before, during, and after the infusion.
-
Closely monitor for infusion-related reactions and systemic side effects such as fever, chills, and fatigue.
-
Collect blood samples at specified time points to assess for viremia and immune responses.
-
Evaluate tumor response through regular imaging assessments.
Signaling Pathway and Experimental Workflow Visualization
References
- 1. Pexa-Vec (JX-594) | SILLAJEN [sillajen.com]
- 2. The emerging therapeutic potential of the oncolytic immunotherapeutic Pexa-Vec (JX-594) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. karger.com [karger.com]
- 5. Use of a targeted oncolytic poxvirus, JX-594, in patients with refractory primary or metastatic liver cancer: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 Study of Intratumoral Pexa-Vec (JX-594), an Oncolytic and Immunotherapeutic Vaccinia Virus, in Pediatric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized dose-finding clinical trial of oncolytic immunotherapeutic vaccinia JX-594 in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Randomized phase 2 trial of intravenous oncolytic virus JX-594 combined with low-dose cyclophosphamide in patients with advanced soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JX10 in Laboratory Stroke Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JX10 (formerly known as TMS-007) is a novel small molecule drug candidate for the treatment of acute ischemic stroke. It possesses a dual mechanism of action, exhibiting both thrombolytic and anti-inflammatory properties.[1][2] This unique combination of activities makes this compound a promising therapeutic agent that may extend the narrow therapeutic window of current stroke treatments.[1][3] Preclinical and clinical studies have shown that this compound promotes the breakdown of blood clots and reduces inflammation at the site of thrombosis, potentially leading to improved neurological outcomes.[2][4][5]
These application notes provide detailed protocols for the use of this compound in established in vitro and in vivo laboratory models of ischemic stroke, designed to assist researchers in evaluating its therapeutic potential.
Mechanism of Action
This compound's therapeutic effects are attributed to two primary mechanisms:
-
Thrombolysis: this compound facilitates the conversion of plasminogen to plasmin, the primary enzyme responsible for dissolving fibrin (B1330869) clots. This action helps to restore blood flow to the ischemic brain tissue.[2][4]
-
Anti-inflammation: this compound is an inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory and neuroprotective effects.[2][4]
I. In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture
The Oxygen-Glucose Deprivation (OGD) model is a widely used in vitro method to simulate the ischemic conditions of a stroke in a controlled laboratory setting. This model allows for the direct assessment of a compound's neuroprotective effects on neuronal cells.
Experimental Protocol: OGD in Primary Neuronal Cultures
Objective: To evaluate the neuroprotective effects of this compound against ischemia-induced neuronal cell death.
Materials:
-
Primary neuronal cell culture (e.g., rat cortical neurons)
-
Neurobasal medium and B27 supplement
-
Glucose-free DMEM
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Hypoxia chamber (95% N₂, 5% CO₂)
-
Cell viability assays (e.g., MTT, LDH release)
-
Apoptosis detection kits (e.g., Caspase-3 activity assay)
Procedure:
-
Cell Culture: Plate primary neurons in appropriate culture plates and maintain in Neurobasal medium with B27 supplement until mature.
-
This compound Pre-treatment (optional): 24 hours prior to OGD, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. A suggested starting concentration range, based on general practices for novel neuroprotective compounds, would be between 1 µM and 50 µM. A dose-response experiment is recommended to determine the optimal concentration.
-
Induction of OGD:
-
Wash the cells twice with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber and incubate for a predetermined duration (e.g., 90 minutes to 4 hours) to induce ischemic injury. The duration of OGD should be optimized for the specific cell type to achieve a desired level of cell death in the control group.
-
-
Reperfusion and this compound Treatment:
-
Remove the plates from the hypoxia chamber.
-
Replace the glucose-free DMEM with fresh, glucose-containing Neurobasal medium.
-
Add this compound at the desired concentrations to the treatment groups.
-
Incubate for 24-48 hours under normoxic conditions.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT assay or quantify cell death by measuring LDH release into the culture medium.
-
Apoptosis: Assess the level of apoptosis by measuring Caspase-3 activity or using other apoptosis detection methods.
-
Data Presentation: Expected Outcomes of this compound in OGD Model
| Parameter | Control (OGD + Vehicle) | This compound Treatment (OGD) | Expected Outcome with this compound |
| Cell Viability (MTT) | Decreased | Increased | Dose-dependent increase in cell viability |
| Cell Death (LDH Release) | Increased | Decreased | Dose-dependent decrease in LDH release |
| Apoptosis (Caspase-3) | Increased | Decreased | Dose-dependent decrease in apoptosis |
II. In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is the most frequently used animal model for focal cerebral ischemia, closely mimicking the clinical presentation of human ischemic stroke.
Experimental Protocol: Transient MCAO in Rats
Objective: To assess the efficacy of this compound in reducing infarct volume and improving neurological function following ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
This compound (formulated for intravenous administration)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Apparatus for behavioral testing
Procedure:
-
Induction of MCAO:
-
Anesthetize the rat and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
-
This compound Administration:
-
Administer this compound or vehicle control intravenously at the time of reperfusion or at a specified time post-occlusion. Based on clinical trial data, a starting dose range of 1 mg/kg to 6 mg/kg is recommended for preclinical studies in rodents.[3][6] A dose-escalation study is advisable to determine the optimal therapeutic dose.
-
-
Post-operative Care: Provide appropriate post-operative care, including hydration and temperature regulation.
-
Assessment of Efficacy:
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Behavioral Testing: Conduct a battery of behavioral tests between 1 and 14 days post-MCAO to evaluate motor and sensory function (e.g., cylinder test, corner test, adhesive removal test).
-
Infarct Volume Measurement: At a predetermined endpoint (e.g., 48 hours or 7 days post-MCAO), euthanize the animals and perfuse the brains. Section the brains and stain with TTC to visualize and quantify the infarct volume.
-
Data Presentation: Expected Outcomes of this compound in MCAO Model
| Parameter | Control (MCAO + Vehicle) | This compound Treatment (MCAO) | Expected Outcome with this compound |
| Neurological Deficit Score | Higher Score (more deficit) | Lower Score | Dose-dependent improvement in neurological function |
| Behavioral Test Performance | Impaired | Improved | Dose-dependent improvement in motor and sensory function |
| Infarct Volume (TTC Staining) | Larger Infarct | Smaller Infarct | Dose-dependent reduction in infarct volume |
III. Visualization of Pathways and Workflows
Signaling Pathway of this compound's Dual Mechanism of Action
References
- 1. ahajournals.org [ahajournals.org]
- 2. tms-japan.co.jp [tms-japan.co.jp]
- 3. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Stroke · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying JX10 in Animal Models of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of JX10, a novel thrombolytic and anti-inflammatory agent, in animal models of ischemic stroke. The protocols outlined below are based on established and widely used methods in stroke research and are intended to be adapted for the specific investigation of this compound's therapeutic potential.
Introduction to this compound
This compound (formerly known as TMS-007) is an investigational small molecule drug derived from the fungus Stachybotrys microspora[1]. It has a dual mechanism of action, promoting physiological fibrinolysis and inhibiting soluble epoxide hydrolase (sEH), which is believed to suppress inflammation at the site of thrombosis[1][2][3]. Preclinical studies have suggested that this compound has a lower bleeding risk compared to tissue plasminogen activator (tPA)[1][4]. Clinical trials have shown promise for this compound in extending the therapeutic window for acute ischemic stroke patients up to 12 hours after symptom onset[5][6].
Animal Models for Ischemic Stroke
The selection of an appropriate animal model is critical for elucidating the efficacy and mechanism of action of this compound. Based on the known thrombolytic and anti-inflammatory properties of this compound, the following rodent models of focal ischemic stroke are recommended.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most frequently used model in preclinical stroke research as it closely mimics the clinical scenario of ischemic stroke in humans[7][8]. It can be induced as either a transient or permanent occlusion.
Photothrombotic Stroke Model
This model induces a focal cortical infarct with high reproducibility in terms of location and size[9][10]. It is particularly useful for studying the cellular and molecular mechanisms of neurodegeneration and neuroprotection.
Quantitative Data Summary
While specific quantitative data from preclinical animal studies of this compound are not extensively published, the following tables summarize the key findings from clinical trials to provide context for preclinical experimental design.
Table 1: this compound Clinical Trial Efficacy Data (Phase 2a)
| Outcome Measure | This compound (Combined Doses) | Placebo | p-value | Citation |
| Functional Independence (mRS 0-1) at 90 days | 40.4% (21/52) | 18.4% (7/38) | 0.03 | [4][11] |
| Vessel Recanalization at 24 hours | 58.3% (14/24) | 26.7% (4/15) | - | [5] |
Table 2: this compound Clinical Trial Safety Data (Phase 2a)
| Adverse Event | This compound (Combined Doses) | Placebo | p-value | Citation |
| Symptomatic Intracranial Hemorrhage within 24 hours | 0% (0/52) | 2.6% (1/38) | 0.42 | [4][11] |
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
Objective: To induce a reproducible focal cerebral ischemia followed by reperfusion to evaluate the neuroprotective and thrombolytic effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 silk suture
-
Silicone-coated nylon monofilament (e.g., 4-0)
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA with 4-0 silk sutures.
-
Place a loose ligature around the origin of the ECA.
-
Insert the silicone-coated nylon monofilament into the ECA through a small incision.
-
Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow as measured by a laser Doppler flowmeter can confirm occlusion.
-
After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover from anesthesia.
-
Administer this compound or vehicle control at the desired time point post-occlusion (e.g., intravenously).
Protocol 2: Neurological Deficit Scoring
Objective: To assess the functional outcome after ischemic stroke and treatment with this compound.
Materials:
-
Scoring sheet based on a standardized scale (e.g., Bederson scale or a modified Neurological Severity Score).
Procedure:
-
Perform neurological scoring at predefined time points (e.g., 24, 48, and 72 hours post-stroke).
-
Bederson Scale:
-
Score 0: No apparent neurological deficit.
-
Score 1: Forelimb flexion.
-
Score 2: Decreased resistance to lateral push.
-
Score 3: Unidirectional circling.
-
-
Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions on a scale of 0 to 18 (for rats), where a higher score indicates a more severe deficit.
-
Blinding of the observer to the treatment group is crucial to avoid bias.
Protocol 3: Infarct Volume Measurement using TTC Staining
Objective: To quantify the extent of brain infarction.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix
-
Digital scanner or camera
Procedure:
-
At the end of the experiment (e.g., 72 hours post-stroke), deeply anesthetize the animal and perfuse transcardially with cold saline.
-
Carefully remove the brain.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the brain slices in 2% TTC solution at 37°C for 20-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices.
-
Use image analysis software (e.g., ImageJ) to measure the area of infarction and the total area of the hemisphere for each slice.
-
Calculate the infarct volume, often corrected for edema: Corrected Infarct Volume = [Volume of the contralateral hemisphere – (Volume of the ipsilateral hemisphere – Infarct volume)].
Visualization of Pathways and Workflows
This compound Proposed Mechanism of Action
Caption: Proposed dual mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Experimental workflow for evaluating this compound.
References
- 1. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 2. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 3. tms-japan.co.jp [tms-japan.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Novel Stroke Drug Shows 12-Hour Window | Conexiant [conexiant.com]
- 7. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A modified murine photothrombotic stroke model: a minimally invasive and reproducible cortical and sub-cortical infarct volume and long-term deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Imaging Modalities to Assess JX10 (Pexa-Vec) Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various imaging modalities that can be employed to assess the therapeutic effects of JX10 (Pexa-Vec), an oncolytic vaccinia virus. The included protocols are intended to serve as a guide for researchers in designing and executing preclinical and clinical imaging studies to evaluate the pharmacodynamics and efficacy of this compound.
Introduction to this compound (Pexa-Vec) and the Importance of Imaging
This compound, also known as Pexa-Vec (pexastimogene devacirepvec), is a genetically engineered oncolytic vaccinia virus designed to selectively replicate in and destroy cancer cells.[1][2] Its oncolytic activity is complemented by the expression of granulocyte-macrophage colony-stimulating factor (GM-CSF), which stimulates a systemic anti-tumor immune response.[1][2] The replication of this compound is dependent on the activation of the EGFR/Raf/Ras signaling pathway, which is frequently dysregulated in cancer cells.
Non-invasive imaging plays a crucial role in the development and clinical application of oncolytic viruses like this compound.[3] It allows for the real-time, longitudinal assessment of various aspects of treatment, including:
-
Viral Biodistribution and Tumor Targeting: Confirming that the virus reaches and specifically infects tumor tissue.[3]
-
Viral Replication: Monitoring the extent and duration of viral gene expression and replication within the tumor.[3]
-
Pharmacodynamic Effects: Visualizing the direct consequences of viral oncolysis, such as vascular disruption and induction of necrosis.[4]
-
Treatment Efficacy: Quantifying changes in tumor size, metabolic activity, and other markers of therapeutic response.[1][5]
-
Safety Assessment: Monitoring for any potential off-target viral activity.
This document details the application of Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Optical Imaging for assessing this compound treatment effects.
Magnetic Resonance Imaging (MRI) for Assessing Vascular Disruption
Application Note:
Dynamic Contrast-Enhanced MRI (DCE-MRI) is a powerful, non-invasive imaging technique for evaluating the vascular-disrupting effects of this compound.[4][6] this compound has been shown to induce acute disruption of the tumor-associated vasculature, leading to reduced tumor perfusion and subsequent necrosis.[4][5] DCE-MRI can quantitatively assess changes in tumor perfusion and vascular permeability by monitoring the pharmacokinetics of a gadolinium-based contrast agent.
Key parameters derived from DCE-MRI, such as the volume transfer constant (Ktrans), can provide early insights into the biological activity of this compound.[7] A significant decrease in tumor enhancement on DCE-MRI scans shortly after treatment can be indicative of a positive therapeutic response.[4] The Choi response criteria, which are based on changes in tumor density and size on contrast-enhanced imaging, have been shown to be more reliable than RECIST criteria for assessing the early anti-tumor activity of this compound.[5][6]
Quantitative Data Summary:
| Parameter | Baseline | Post-JX10 Treatment (Day 5) | Post-JX10 Treatment (Week 8) | Reference |
| Tumor Enhancement (Perfusion) | 100% | Variable, with significant decreases observed in responders | Sustained decrease in responders | [4] |
| Choi Response | - | Observed in a subset of patients | Predictive of later response | [6] |
A waterfall plot from a clinical study demonstrated a percent decrease in tumor enhancement from baseline at day 5 and week 8 in patients who responded to this compound treatment, with some showing a progressive decrease over time.[4]
Experimental Protocol: Dynamic Contrast-Enhanced MRI (DCE-MRI)
-
Animal/Patient Preparation:
-
Fast the subject for 4-6 hours prior to imaging to reduce gastrointestinal motility.
-
Anesthetize the animal subject for the duration of the scan. For clinical studies, ensure the patient is comfortable and can remain still.
-
Place a catheter in a suitable vein for the administration of the contrast agent.
-
-
Imaging Equipment:
-
A clinical or preclinical MRI scanner with a field strength of 1.5T or higher.
-
A dedicated coil for the anatomical region of interest to ensure optimal signal-to-noise ratio.
-
-
Image Acquisition Protocol:
-
Baseline Imaging (Pre-Treatment):
-
Acquire anatomical T2-weighted images to localize the tumor.
-
Acquire pre-contrast T1-weighted images using a three-dimensional spoiled gradient echo pulse sequence with fat suppression.[8]
-
Perform the DCE-MRI acquisition by injecting a standard dose of a gadolinium-based contrast agent (e.g., 0.1 mmol/kg) as a bolus.
-
Acquire a series of T1-weighted images with high temporal resolution (e.g., every 5-10 seconds) for 5-10 minutes.
-
-
Follow-up Imaging (e.g., Day 5 and Week 8 Post-Treatment):
-
Repeat the exact same imaging protocol as the baseline scan to ensure comparability of the data.
-
-
-
Data Analysis:
-
Register the pre- and post-contrast images to correct for any motion.
-
Draw regions of interest (ROIs) around the tumor on the anatomical images.
-
Apply pharmacokinetic modeling (e.g., Tofts model) to the DCE-MRI data within the tumor ROIs to calculate parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular space volume fraction).
-
Calculate the percentage change in tumor enhancement and Ktrans between baseline and follow-up scans.
-
Assess tumor response using the modified Choi criteria, which evaluate changes in the size and density (enhancement) of the tumor.[5]
-
Experimental Workflow for MRI Assessment
Caption: Workflow for DCE-MRI assessment of this compound treatment.
Positron Emission Tomography (PET) for Metabolic Response
Application Note:
Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that can assess the metabolic activity of tumors. [18F]Fluorodeoxyglucose (FDG), a glucose analog, is the most commonly used PET radiotracer in oncology. Cancer cells typically exhibit increased glucose metabolism, leading to higher FDG uptake, which can be quantified using the Standardized Uptake Value (SUV).
A decrease in FDG uptake after this compound therapy can indicate a reduction in tumor cell viability and a positive treatment response, often preceding changes in tumor size.[1] In a phase 1 study in pediatric patients, a decrease in the PET signal was observed in a tumor following this compound injection, suggesting its utility in monitoring therapeutic response.[1]
Quantitative Data Summary:
| Parameter | Baseline | Post-JX10 Treatment (Day 22) | Reference |
| SUVmax | 10.4 | 6.5 | [8] |
This data is from a single pediatric patient with a tumor in the pubis bone who received intratumoral this compound.[8]
Experimental Protocol: [18F]FDG-PET Imaging
-
Animal/Patient Preparation:
-
Fast the subject for at least 6-12 hours to minimize blood glucose levels and reduce background FDG uptake in muscle and fat.
-
Check blood glucose levels before [18F]FDG injection; they should ideally be below 150-200 mg/dL.
-
Keep the subject warm during the uptake period to minimize brown fat uptake.
-
-
Radiotracer Administration:
-
Administer [18F]FDG intravenously. The typical dose for preclinical studies is 5-10 MBq, and for clinical studies is 370-555 MBq (10-15 mCi).
-
-
Uptake Period:
-
Allow for an uptake period of approximately 60 minutes. During this time, the subject should rest in a quiet, dimly lit room to minimize muscle uptake of FDG.
-
-
Image Acquisition:
-
Position the subject in the PET/CT or PET/MRI scanner.
-
Acquire a low-dose CT or an anatomical MRI scan for attenuation correction and anatomical localization.
-
Acquire the PET scan over the region of interest or as a whole-body scan. Acquisition time will vary depending on the scanner and the injected dose but is typically 1-3 minutes per bed position.
-
-
Data Analysis:
-
Reconstruct the PET images with correction for attenuation, scatter, and random coincidences.
-
Fuse the PET images with the corresponding CT or MRI scans.
-
Draw ROIs on the tumor in the fused images.
-
Calculate the maximum Standardized Uptake Value (SUVmax) within the tumor ROI.
-
Compare the SUVmax values between baseline and follow-up scans to assess the change in tumor metabolism.
-
Logical Relationship for PET Response Assessment
Caption: Logical flow of this compound's effect on tumor metabolism.
Single Photon Emission Computed Tomography (SPECT) for Viral Gene Expression
Application Note:
Single Photon Emission Computed Tomography (SPECT) is a nuclear imaging technique that can be used to track the expression of reporter genes delivered by oncolytic viruses. A common strategy involves engineering the virus to express the sodium iodide symporter (NIS).[3][9] NIS is a protein that actively transports iodide into cells. By administering a radioactive isotope of iodine (e.g., 123I) or technetium pertechnetate (B1241340) (99mTcO4-), the biodistribution and activity of the virus can be visualized and quantified.[3][10]
While no specific studies have been published on this compound engineered to express NIS, this approach has been successfully used with other oncolytic viruses to monitor viral gene expression and tumor targeting in both preclinical and clinical settings.[9] This modality offers high sensitivity and the potential for translation to clinical studies.
Experimental Protocol: NIS-SPECT Imaging (Hypothetical for this compound-NIS)
-
Virus:
-
This compound engineered to express the human sodium iodide symporter (hNIS).
-
-
Animal/Patient Preparation:
-
For preclinical studies, use immunodeficient mice bearing human tumor xenografts.
-
No special dietary preparation is typically required, but it is important to ensure the subject is well-hydrated.
-
-
Radiotracer Administration:
-
Administer 123I-NaI or 99mTcO4- intravenously or intraperitoneally.
-
Typical preclinical doses are 10-20 MBq for 123I and 20-40 MBq for 99mTc.
-
-
Imaging Time Points:
-
Image at various time points post-virus administration (e.g., 24, 48, 72 hours) to monitor the kinetics of viral gene expression.
-
Image at a suitable time after radiotracer administration (e.g., 1-4 hours for 123I, 1-2 hours for 99mTc) to allow for optimal tumor uptake and clearance from the blood.
-
-
Image Acquisition:
-
Anesthetize the animal for the duration of the scan.
-
Use a SPECT/CT scanner equipped with appropriate collimators for the chosen radionuclide.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire the SPECT data over 360 degrees.
-
-
Data Analysis:
-
Reconstruct the SPECT images and co-register them with the CT images.
-
Draw ROIs over the tumor and other organs of interest.
-
Quantify the radiotracer uptake in the ROIs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Optical Imaging (Bioluminescence) for Preclinical Monitoring
Application Note:
Bioluminescence imaging (BLI) is a highly sensitive optical imaging technique widely used in preclinical research to monitor oncolytic virus activity in small animals.[11][12] This method involves engineering the oncolytic virus to express a luciferase enzyme (e.g., firefly luciferase).[11] When the corresponding substrate (D-luciferin) is administered to the animal, the luciferase-expressing cells emit light, which can be detected and quantified by a sensitive CCD camera.
BLI allows for the non-invasive, longitudinal tracking of viral replication and spread within the tumor and can provide an early indication of therapeutic efficacy.[11] The intensity of the bioluminescent signal is proportional to the level of luciferase expression, which in turn reflects the extent of viral infection and replication.[13]
Experimental Protocol: In Vivo Bioluminescence Imaging (for a hypothetical this compound-luc)
-
Virus:
-
This compound engineered to express a luciferase reporter gene (e.g., firefly luciferase, this compound-luc).
-
-
Animal Model:
-
Immunocompromised mice bearing subcutaneous or orthotopic human tumor xenografts.
-
-
Virus Administration:
-
Administer this compound-luc intratumorally or intravenously.
-
-
Imaging Procedure:
-
At desired time points post-infection, anesthetize the mice.
-
Administer the D-luciferin substrate intraperitoneally at a dose of 150 mg/kg.
-
Wait for the substrate to distribute (typically 10-15 minutes).
-
Place the mouse in a light-tight imaging chamber of an in vivo imaging system (IVIS).
-
Acquire bioluminescent images with an exposure time ranging from 1 second to 5 minutes, depending on the signal intensity.
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to overlay the bioluminescent signal on the photographic image.
-
Draw ROIs around the tumor or other areas of signal.
-
Quantify the light emission from the ROIs, expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).
-
Track the changes in bioluminescent signal over time to monitor viral replication and treatment response.
-
Signaling Pathways and Mechanisms of Action
This compound Selectivity and Replication: The EGFR/Raf/Ras Pathway
This compound's cancer selectivity is, in part, due to its dependence on an activated EGFR/Raf/Ras signaling pathway for efficient replication. This pathway is constitutively active in many cancer cells, providing a favorable environment for the virus.
Caption: EGFR/Raf/Ras pathway and its role in this compound replication.
This compound-Mediated Immune Stimulation: The GM-CSF Pathway
This compound is engineered to express Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a cytokine that plays a key role in stimulating an anti-tumor immune response.
Caption: GM-CSF signaling pathway initiated by this compound.
References
- 1. Phase 1 Study of Intratumoral Pexa-Vec (JX-594), an Oncolytic and Immunotherapeutic Vaccinia Virus, in Pediatric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of intratumoral Pexa-Vec (JX-594), an oncolytic and immunotherapeutic vaccinia virus, in pediatric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular imaging of oncolytic viral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomized dose-finding clinical trial of oncolytic immunotherapeutic vaccinia JX-594 in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Antitumor Efficacy of a Vascular Disrupting Agent Combined with an Antiangiogenic in a Rat Liver Tumor Model Evaluated by Multiparametric MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium Iodide Symporter SPECT Imaging of a Patient Treated With Oncolytic Adenovirus Ad5/3-Δ24-hNIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-Isotope SPECT Imaging with NIS Reporter Gene and Duramycin to Visualize Tumor Susceptibility to Oncolytic Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Advances in Bioluminescence Imaging of Live Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
Application Notes and Protocols for Evaluating Neurological Outcomes with JX10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of JX10, an investigational drug with a dual mechanism of action for the treatment of acute ischemic stroke (AIS). This compound exhibits both thrombolytic and anti-inflammatory properties, making a multi-faceted assessment of neurological outcomes essential.[1][2][3][4] The following protocols are designed for use in rodent models of AIS, such as the widely used middle cerebral artery occlusion (MCAO) model.[2][5][6]
I. Introduction to this compound
This compound, also known as TMS-007, is a small molecule derived from the fungus Stachybotrys microspora.[1] Its therapeutic potential in AIS stems from its unique dual mechanism of action:
-
Thrombolytic Effect: this compound promotes the breakdown of blood clots by inducing a conformational change in plasminogen, facilitating its binding to fibrin. This enhances the action of endogenous plasminogen activators, leading to localized fibrinolysis with potentially lower systemic bleeding risk compared to traditional thrombolytics.[1][7]
-
Anti-inflammatory Effect: this compound inhibits soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory lipid mediators. By inhibiting sEH, this compound is believed to reduce ischemia-reperfusion injury and neuroinflammation at the site of thrombosis.[2]
Clinical evidence from a Phase 2a study has shown that this compound is well-tolerated and may extend the therapeutic window for AIS patients, demonstrating significant improvements in functional outcomes with no increase in symptomatic intracranial hemorrhage.[1][8][9]
II. Preclinical Evaluation of Neurological Outcomes
A thorough preclinical assessment of this compound's efficacy should encompass behavioral, histological, and molecular endpoints. This multi-tiered approach provides a comprehensive picture of the drug's neuroprotective and restorative effects.
Behavioral and Functional Assessment
Behavioral tests are crucial for evaluating the functional recovery of motor and sensory deficits, which are common consequences of stroke.[1] A battery of tests should be employed to assess different aspects of neurological function.
Table 1: Summary of Behavioral and Functional Tests
| Test | Neurological Function Assessed | Key Parameters Measured |
| Modified Neurological Severity Score (mNSS) | Gross neurological deficits (motor, sensory, reflex, and balance) | Composite score based on a series of tasks (0-14 for mice, 0-18 for rats)[7] |
| Rotarod Test | Motor coordination, balance, and endurance | Latency to fall from a rotating rod[7][8] |
| Cylinder Test | Forelimb use asymmetry and sensorimotor function | Frequency of contralateral and ipsilateral forelimb use for wall exploration[8] |
| Foot-Fault Test (Grid Walking) | Sensorimotor coordination and limb placement | Number of foot faults (slips) through a wire grid[1] |
-
Objective: To provide a comprehensive assessment of post-stroke neurological deficits.
-
Apparatus: Open field arena, balance beam, and other simple props as required by the scoring sheet.
-
Procedure:
-
The mNSS is a composite score of motor, sensory, reflex, and balance tests.
-
One point is awarded for the inability to perform a specific task or for the absence of a tested reflex.
-
The total score ranges from 0 (no deficit) to 14 for mice or 18 for rats.
-
Scores are typically categorized as mild (1-4/5), moderate (5-9/10), or severe (10-14/15).[7]
-
Testing should be performed at baseline (before MCAO) and at various time points post-treatment (e.g., 1, 3, 7, 14, and 28 days).
-
-
Data Analysis: Compare the mNSS scores between the this compound-treated group, a vehicle control group, and a sham-operated group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Histological and Cellular Analysis
Histological analysis of brain tissue provides direct evidence of this compound's impact on neuronal death, neurodegeneration, and cellular responses to ischemic injury.
Table 2: Summary of Histological and Cellular Analyses
| Staining/Assay | Target | Purpose |
| Triphenyltetrazolium Chloride (TTC) Staining | Viable tissue (stains red) | To measure infarct volume |
| Fluoro-Jade C Staining | Degenerating neurons (stains green) | To quantify neurodegeneration in the ischemic penumbra[3][10][11] |
| TUNEL (TdT-mediated dUTP Nick End Labeling) Assay | Apoptotic cells (DNA fragmentation) | To quantify apoptosis in the ischemic core and penumbra[12][13][14] |
| Immunohistochemistry (IHC) | Specific cellular markers (e.g., NeuN for neurons, Iba1 for microglia, GFAP for astrocytes) | To assess neuronal loss and glial activation[15] |
-
Objective: To identify and quantify degenerating neurons in brain sections.
-
Materials:
-
Gelatin-coated microscope slides
-
Basic alcohol solution (1% NaOH in 80% ethanol)
-
0.06% Potassium permanganate (B83412) (KMnO4)
-
0.0004% Fluoro-Jade C staining solution in 0.1% acetic acid
-
DAPI (optional, for nuclear counterstaining)
-
DPX mounting medium
-
-
Procedure:
-
Mount cryosections of the brain onto gelatin-coated slides.
-
Immerse slides in a basic alcohol solution for 5 minutes.
-
Rinse in 70% ethanol (B145695) for 2 minutes, followed by distilled water for 2 minutes.
-
Incubate in 0.06% KMnO4 solution for 10 minutes to reduce background staining.
-
Rinse in distilled water for 2 minutes.
-
Incubate in the Fluoro-Jade C staining solution for 10 minutes.
-
Rinse three times in distilled water for 1 minute each.
-
Dry the slides on a slide warmer at 50°C for at least 5 minutes.
-
Clear in xylene and coverslip with DPX mounting medium.
-
-
Data Analysis:
-
Visualize Fluoro-Jade C positive cells using a fluorescence microscope with a blue excitation filter.
-
Quantify the number of positive cells in defined regions of interest (e.g., the ischemic penumbra) using image analysis software.
-
Compare the density of degenerating neurons between treatment groups.
-
Molecular and Biochemical Analysis
Given this compound's anti-inflammatory properties, it is essential to investigate its effects on the molecular mediators of neuroinflammation.
Table 3: Summary of Molecular and Biochemical Analyses
| Assay | Target | Purpose |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in brain homogenates | To quantify the levels of key inflammatory mediators |
| Quantitative Real-Time PCR (qRT-PCR) | mRNA expression of inflammatory genes (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2) in brain tissue | To assess the transcriptional regulation of the inflammatory response |
| Western Blotting | Protein levels of key signaling molecules in inflammatory pathways (e.g., NF-κB, MAPKs) | To investigate the intracellular signaling mechanisms affected by this compound |
-
Objective: To measure the concentration of pro-inflammatory cytokines in brain tissue.
-
Materials:
-
Brain tissue from the ischemic hemisphere
-
Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)
-
Dounce homogenizer or sonicator
-
Microcentrifuge
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
-
-
Procedure:
-
Dissect and weigh the brain tissue from the ischemic hemisphere.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant, which contains the soluble proteins.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Normalize the cytokine concentration to the total protein concentration of the sample (pg of cytokine per mg of total protein).
-
Compare the cytokine levels between the this compound-treated group, vehicle control, and sham-operated groups.
-
III. Visualizing this compound's Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed dual mechanism of action of this compound in acute ischemic stroke.
Caption: Experimental workflow for preclinical evaluation of this compound.
IV. Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound's therapeutic potential in acute ischemic stroke. By combining behavioral, histological, and molecular analyses, researchers can gain a comprehensive understanding of this compound's neuroprotective and restorative effects, paving the way for further development and clinical application. The dual mechanism of action of this compound, targeting both thrombosis and inflammation, represents a promising strategy for improving outcomes in stroke patients.
References
- 1. ahajournals.org [ahajournals.org]
- 2. tms-japan.co.jp [tms-japan.co.jp]
- 3. corxelbio.com [corxelbio.com]
- 4. corxelbio.com [corxelbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Biogen Announces Exercise of Option to Acquire the Investigational Drug TMS-007 for Acute Ischemic Stroke Based on Positive Phase 2a Data | Biogen [investors.biogen.com]
- 9. neurologylive.com [neurologylive.com]
- 10. This compound for Stroke · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Matrix metalloproteinases and ADAMs in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based decoupling of the pro- and anti-inflammatory functions of interlukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: JX10 in Combination with Other Stroke Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JX10 (formerly TMS-007) is a novel small molecule investigational drug for the treatment of acute ischemic stroke (AIS).[1][2][3][4] Derived from the fungus Stachybotrys microspora, this compound exhibits a unique dual mechanism of action, positioning it as a promising candidate to extend the therapeutic window for stroke patients.[1][2][3] Preclinical and clinical studies have demonstrated its potential as a standalone therapy, particularly in patients who are ineligible for current standard-of-care treatments such as intravenous tissue plasminogen activator (tPA) or endovascular thrombectomy (EVT).[1][2][5] This document provides an overview of this compound, summarizes the existing clinical data, and proposes experimental protocols for investigating its application in combination with other established stroke therapies.
Mechanism of Action
This compound's therapeutic potential stems from its two distinct biological activities:
-
Thrombolysis: this compound promotes physiological fibrinolysis by inducing a conformational change in plasminogen, which enhances its binding to fibrin. This facilitates the action of endogenous plasminogen activators, leading to the dissolution of the blood clot without significantly affecting coagulation homeostasis.[1][2][3]
-
Anti-inflammatory and Neuroprotective Effects: this compound is an inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory, vasodilatory, and neuroprotective properties. This anti-inflammatory action is believed to suppress ischemia-reperfusion injury and may reduce the risk of hemorrhagic transformation associated with thrombolytic therapies.[1][2][6]
Rationale for Combination Therapy
While clinical data on this compound in combination with other stroke therapies are not yet available, a strong scientific rationale supports the investigation of such approaches:
-
This compound with Intravenous Thrombolysis (tPA): The anti-inflammatory effects of this compound, mediated by sEH inhibition, could potentially mitigate the neurovascular damage and risk of symptomatic intracranial hemorrhage (sICH) associated with tPA administration.[1][2] A combination therapy might offer a safer and more effective thrombolytic strategy.
-
This compound with Endovascular Thrombectomy (EVT): In patients undergoing EVT, this compound could be administered as an adjunctive therapy. Its thrombolytic properties may help dissolve distal microthrombi that are inaccessible to the thrombectomy device, while its neuroprotective effects could protect the ischemic penumbra before, during, and after the procedure.
Clinical Data (Standalone Therapy)
A Phase 2a clinical trial evaluated the efficacy and safety of this compound in 90 Japanese patients with AIS who were unable to receive tPA or thrombectomy and were treated within 12 hours of the last known normal.[2][5] The results demonstrated promising efficacy and a favorable safety profile for this compound compared to placebo.
Table 1: Efficacy Outcomes of Phase 2a Trial of this compound in AIS
| Outcome | This compound (Combined Doses, n=52) | Placebo (n=38) | Odds Ratio (95% CI) | P-value |
| Functional Independence (mRS 0-1) at Day 90 | 40.4% (21/52) | 18.4% (7/38) | 3.34 (1.11–10.07) | 0.03 |
| Vessel Patency at 24 Hours * | 58.3% (14/24) | 26.7% (4/15) | 4.23 (0.99–18.07) | - |
*In patients with baseline arterial occlusive lesion score <3.[5] mRS: modified Rankin Scale; CI: Confidence Interval.
Table 2: Safety Outcomes of Phase 2a Trial of this compound in AIS
| Outcome | This compound (Combined Doses, n=52) | Placebo (n=38) | P-value |
| Symptomatic Intracranial Hemorrhage (sICH) within 24 hours | 0% (0/52) | 2.6% (1/38) | 0.42 |
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Experimental Protocols
The following are proposed experimental protocols for investigating this compound in combination with other stroke therapies in preclinical models. These are intended as a starting point and should be adapted and optimized for specific research questions.
Protocol 1: this compound in Combination with tPA in a Rat Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a transient MCAO model in rats to evaluate the synergistic or additive effects of this compound and tPA.
1. Animals:
-
Male Sprague-Dawley rats (250-300g). Animals should be housed under standard conditions with free access to food and water.
2. MCAO Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane (B1672236) 2-3% in O2/N2O).
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7][8]
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[7][8]
-
Confirm occlusion by monitoring cerebral blood flow with laser Doppler flowmetry.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.[7]
-
Suture the incision and allow the animal to recover.
3. Experimental Design:
-
Group 1 (Sham): Surgical procedure without MCAO.
-
Group 2 (Vehicle Control): MCAO + vehicle for this compound and tPA.
-
Group 3 (tPA alone): MCAO + tPA (e.g., 10 mg/kg, 10% bolus, 90% infusion over 30 min) administered at the time of reperfusion.
-
Group 4 (this compound alone): MCAO + this compound (dose to be determined based on dose-response studies, e.g., 1-5 mg/kg, administered as a single intravenous infusion at reperfusion).
-
Group 5 (this compound + tPA Combination): MCAO + this compound followed by tPA administration at reperfusion.
4. Outcome Measures:
-
Neurological Deficit Scoring: Evaluate at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson score).
-
Infarct Volume Measurement: At 72 hours, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct volume.
-
Assessment of Hemorrhagic Transformation: Analyze brain sections for evidence of petechial or parenchymal hemorrhage using histological techniques (e.g., H&E staining).
-
Biomarker Analysis: Measure markers of inflammation (e.g., cytokines) and blood-brain barrier integrity (e.g., MMP-9) in brain tissue or plasma.
Protocol 2: this compound as an Adjunct to Mechanical Thrombectomy in a Rabbit Embolic Stroke Model
This protocol uses a rabbit model to assess the benefits of this compound when administered alongside mechanical thrombectomy.[9][10]
1. Animals:
-
New Zealand White rabbits (3-4 kg).
2. Thromboembolic Stroke Model:
-
Prepare an autologous blood clot.
-
Under anesthesia and with angiographic guidance, navigate a microcatheter into the internal carotid artery.[9]
-
Inject the clot to occlude a target cerebral artery (e.g., MCA). Confirm occlusion via angiography.
3. Experimental Design:
-
Group 1 (Sham): Angiographic procedure without clot embolization.
-
Group 2 (Thrombectomy alone): Embolization followed by mechanical thrombectomy (e.g., using a stent retriever) at a clinically relevant time point (e.g., 2-4 hours post-occlusion).
-
Group 3 (this compound + Thrombectomy): Administer this compound intravenously just prior to the start of the thrombectomy procedure.
-
Group 4 (this compound alone): Embolization followed by this compound administration without thrombectomy.
4. Outcome Measures:
-
Recanalization Success: Grade the degree of reperfusion using the Thrombolysis in Cerebral Infarction (TICI) scale on post-thrombectomy angiograms.
-
Infarct Volume: Assess infarct volume at 24 or 48 hours using MRI (DWI/T2) or histology.
-
Functional Outcome: Monitor for neurological deficits using a rabbit-specific neurological assessment scale.[9]
-
Histopathology: Examine brain tissue for signs of distal emboli, inflammation, and neuronal injury.
Experimental Workflow for this compound + tPA Combination Study
Caption: Workflow for a preclinical MCAO combination study.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tms-japan.co.jp [tms-japan.co.jp]
- 4. corxelbio.com [corxelbio.com]
- 5. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of soluble epoxide hydrolase regulates monocyte/macrophage polarization and improves neurological outcome in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Stroke Location and Brain Function in an Embolic Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translational Stroke Research Using a Rabbit Embolic Stroke Model: A Correlative Analysis Hypothesis for Novel Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: JX10 for Ischemic Brain Injury
Welcome to the technical support center for JX10, a novel neuroprotective agent for the treatment of ischemic brain injury. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a synthetic, cell-permeable peptide designed to mitigate the deleterious effects of cerebral ischemia. Its primary mechanism of action is the inhibition of the pro-apoptotic protein, Apoptosis Signal-regulating Kinase 1 (ASK1). In the ischemic cascade, ASK1 is activated by oxidative stress and inflammatory signals, leading to downstream activation of JNK and p38 MAPK pathways, which promote neuronal apoptosis. By inhibiting ASK1, this compound aims to preserve neuronal viability in the ischemic penumbra.
Q2: What is the optimal animal model for testing this compound efficacy?
A2: The most commonly used and recommended model is the transient middle cerebral artery occlusion (tMCAO) model in rodents (rats or mice).[1][2] This model effectively mimics the ischemia-reperfusion injury seen in many human strokes.[1] For initial screening, in vitro models such as oxygen-glucose deprivation (OGD) in primary neuronal cultures can be utilized.
Q3: What is the recommended route of administration and dosage for this compound in rodents?
A3: For in vivo studies, intravenous (IV) administration is recommended to ensure rapid systemic distribution. The optimal therapeutic window is within 2-4 hours of ischemia onset.[3] A dose-ranging study is crucial, but a starting point for a 25g mouse could be in the range of 1-10 mg/kg.
Q4: What are the expected outcomes of successful this compound treatment in a tMCAO model?
A4: Successful treatment with this compound is expected to result in a significant reduction in infarct volume, improved neurological deficit scores, and decreased markers of apoptosis (e.g., cleaved caspase-3) in the ischemic hemisphere.
Q5: How can I confirm that this compound is reaching the target tissue in the brain?
A5: Due to the challenges of drug delivery across the blood-brain barrier (BBB), it is crucial to verify target engagement.[4][5][6] This can be achieved by using a fluorescently-labeled version of this compound for histological analysis or by performing pharmacokinetic studies to measure this compound concentration in brain tissue homogenates.
Troubleshooting Guides
This section addresses common challenges that may be encountered during the experimental evaluation of this compound.
Issue 1: High Variability in Infarct Size Between Animals
-
Question: I am observing high variability in infarct volume in my tMCAO model, making it difficult to assess the efficacy of this compound. What could be the cause and how can I mitigate this?
-
Answer:
-
Potential Causes:
-
Inconsistent occlusion of the middle cerebral artery (MCA).
-
Variations in animal physiology (e.g., age, weight, genetics).
-
Differences in body temperature during and after surgery.
-
Inconsistent duration of ischemia.
-
-
Suggested Solutions:
-
Monitor Cerebral Blood Flow (CBF): Use Laser Doppler Flowmetry or Laser Speckle Contrast Imaging to confirm a consistent and significant drop in CBF during MCA occlusion.[7]
-
Standardize Animal Characteristics: Use animals from a single supplier, within a narrow age and weight range.
-
Maintain Normothermia: Monitor and maintain the animal's core body temperature at 37°C throughout the surgical procedure and recovery period.
-
Precise Ischemia Duration: Carefully time the duration of MCA occlusion and reperfusion.
-
Blinding and Randomization: Ensure that the experimenter is blinded to the treatment groups and that animals are randomly assigned to each group.[2][8]
-
-
Issue 2: this compound Fails to Show a Neuroprotective Effect
-
Question: My in vivo experiments are not showing a significant reduction in infarct volume with this compound treatment. What are the possible reasons for this lack of efficacy?
-
Answer:
-
Potential Causes:
-
Poor BBB Penetration: this compound may not be efficiently crossing the blood-brain barrier to reach therapeutic concentrations in the brain parenchyma.[4][5][6]
-
Delayed Administration: The therapeutic window for neuroprotection is often narrow.[3] Administering this compound too late after the onset of ischemia may render it ineffective.[3]
-
Inadequate Dosage: The dose of this compound may be too low to exert a significant therapeutic effect.
-
Severe Ischemic Insult: If the ischemic injury is too severe, the penumbra may be too small for any neuroprotective agent to show a benefit.
-
-
Suggested Solutions:
-
Assess BBB Permeability: Conduct pharmacokinetic studies to determine the brain-to-plasma concentration ratio of this compound. Consider co-administration with a BBB permeabilizer or reformulation of this compound to enhance its lipophilicity.
-
Optimize Treatment Window: Initiate this compound administration as early as possible after ischemia induction, ideally within the first 2-4 hours.[3]
-
Dose-Response Study: Perform a dose-escalation study to identify the optimal therapeutic dose of this compound.
-
Refine Ischemia Model: Adjust the duration of MCA occlusion to produce a moderately sized infarct with a substantial penumbra.
-
-
Issue 3: Inconsistent Results in In Vitro OGD Model
-
Question: I am getting variable results in my in vitro oxygen-glucose deprivation (OGD) experiments with this compound. How can I improve the reproducibility of my findings?
-
Answer:
-
Potential Causes:
-
Variations in cell culture density and health.
-
Incomplete removal of oxygen and glucose during OGD.
-
Fluctuations in temperature and pH during the experiment.
-
Inconsistent duration of OGD and reoxygenation.
-
-
Suggested Solutions:
-
Standardize Cell Culture: Use cells of a similar passage number and ensure consistent seeding density.
-
Optimize OGD Conditions: Use a specialized OGD chamber with an oxygen sensor to ensure near-complete oxygen deprivation. Ensure complete replacement of glucose-containing medium with glucose-free medium.
-
Maintain Stable Environment: Use a temperature-controlled and pH-buffered medium during the experiment.
-
Precise Timing: Use a timer to ensure consistent duration of OGD and reoxygenation periods.
-
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Data for this compound in Rats
| Time Post-IV Injection | Plasma Concentration (ng/mL) | Brain Parenchyma Concentration (ng/g) |
| 30 minutes | 1500 | 75 |
| 1 hour | 950 | 90 |
| 2 hours | 400 | 60 |
| 4 hours | 150 | 30 |
| 8 hours | 25 | 5 |
Table 2: Hypothetical Efficacy of this compound in a Rat tMCAO Model (2-hour occlusion)
| Treatment Group | N | Infarct Volume (mm³) | Neurological Score (0-5) |
| Vehicle Control | 10 | 210 ± 25 | 3.8 ± 0.5 |
| This compound (1 mg/kg) | 10 | 185 ± 20 | 3.5 ± 0.6 |
| This compound (5 mg/kg) | 10 | 120 ± 15 | 2.5 ± 0.4 |
| This compound (10 mg/kg) | 10 | 115 ± 18 | 2.4 ± 0.5 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (B1672236) (3% for induction, 1.5% for maintenance). Place the animal in a supine position and maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 6-0 nylon monofilament with a silicon-coated tip into the ECA stump and advance it into the ICA until it occludes the origin of the MCA.
-
Confirm occlusion by observing a >70% drop in cerebral blood flow using Laser Doppler Flowmetry.[7]
-
-
Ischemia and Reperfusion: Maintain the filament in place for the desired duration of ischemia (e.g., 60 minutes). For reperfusion, withdraw the filament to restore blood flow.
-
Wound Closure and Recovery: Suture the incision and allow the animal to recover in a heated cage.
-
Post-operative Care: Administer analgesics as per institutional guidelines and provide soft food and water.
Protocol 2: Infarct Volume Measurement using TTC Staining
-
Brain Extraction: At 24 hours post-tMCAO, euthanize the animal and perfuse transcardially with cold saline.
-
Brain Slicing: Extract the brain and slice it into 2 mm coronal sections using a brain matrix.
-
TTC Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20 minutes in the dark.
-
Image Analysis: Healthy tissue will stain red, while the infarcted tissue will remain white. Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Infarct Volume Calculation: Calculate the total infarct volume by integrating the infarct area over the thickness of the slices, correcting for edema.
Visualizations
Signaling Pathway of this compound Action
Caption: Hypothetical signaling pathway of this compound in ischemic neurons.
Experimental Workflow for this compound In Vivo Testing
Caption: Experimental workflow for preclinical testing of this compound.
Troubleshooting Logic for Lack of this compound Efficacy
Caption: Decision tree for troubleshooting lack of this compound efficacy.
References
- 1. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Brain-Targeted Drug Delivery Platforms for Ischemic Stroke Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: JX10 in Preclinical Models
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. JX10 is an investigational drug for acute ischemic stroke (AIS), and the information provided here is based on publicly available data regarding its preclinical and clinical development in this context. There is no publicly available information to suggest this compound has been evaluated in preclinical cancer models. This guide focuses on overcoming potential limitations in preclinical stroke models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as TMS-007) is an investigational small molecule drug candidate for the treatment of acute ischemic stroke.[1][2][3] It is derived from the fungus Stachybotrys microspora and belongs to the triprenyl phenol (B47542) family of compounds.[2][4] this compound has a novel dual mode of action that is distinct from current thrombolytic agents like tissue-type plasminogen activator (tPA).[4] Its proposed mechanisms include:
-
Thrombolytic activity: this compound promotes the body's natural clot-dissolving process (fibrinolysis). It does this by inducing a conformational change in plasminogen, which makes it easier for endogenous plasminogen activators to convert it to plasmin, the enzyme that breaks down fibrin (B1330869) clots.[4]
-
Anti-inflammatory activity: this compound is believed to suppress inflammation at the site of the blood clot by inhibiting soluble epoxide hydrolase (sEH).[4][5]
Q2: What is the main advantage of this compound over existing stroke therapies like tPA?
The primary potential advantage of this compound is the extension of the treatment window for acute ischemic stroke.[6][7][8] Current tPA-based therapies are generally restricted to administration within 4.5 hours of symptom onset.[7][8] Clinical studies are evaluating this compound for use in patients who present between 4.5 and 24 hours after their stroke symptoms begin.[2][3][8][9] This could significantly increase the number of patients eligible for thrombolytic therapy.[8] Preclinical studies also suggested a lower risk of bleeding with this compound compared to tPA.[4]
Q3: What preclinical models have been used to evaluate this compound?
Preclinical studies for this compound have utilized various embolic and thrombotic stroke models.[4] These models are essential for evaluating the efficacy and safety of new stroke therapies before they are tested in humans.
Troubleshooting Guide for Preclinical this compound Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in infarct volume in animal models. | Inconsistent occlusion in the middle cerebral artery occlusion (MCAO) model. Differences in animal age, weight, or genetics. | 1. Ensure consistent surgical technique for MCAO. 2. Use laser Doppler flowmetry to confirm successful occlusion and reperfusion. 3. Standardize animal characteristics (age, weight, strain). 4. Increase sample size to improve statistical power. |
| Difficulty in assessing neurological deficits. | Subjectivity in behavioral scoring. Tests are not sensitive enough to detect subtle changes. | 1. Use a battery of behavioral tests (e.g., modified Rankin Scale (mRS), NIH Stroke Scale (NIHSS) equivalents for animals, grip strength, rotarod). 2. Ensure scorers are blinded to the treatment groups. 3. Record and analyze videos of animal behavior for objective assessment. |
| Inconsistent drug delivery or bioavailability. | Issues with formulation or route of administration. | 1. Confirm the stability and solubility of the this compound formulation. 2. For intravenous administration, ensure proper catheter placement and infusion rate. 3. Conduct pharmacokinetic studies to determine the drug's concentration in plasma and brain tissue over time. |
| Assessing the risk of hemorrhagic transformation. | The animal model may not fully replicate the conditions leading to bleeding in humans. The method of detection may not be sensitive enough. | 1. Use models known to have a risk of hemorrhagic transformation. 2. Perform detailed histological analysis of brain sections to detect microhemorrhages. 3. Use imaging techniques like MRI to assess for bleeding in vivo. |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
This protocol describes a common method for inducing focal cerebral ischemia to mimic human ischemic stroke.
Materials:
-
Anesthetized rodents (rats or mice)
-
Surgical microscope
-
Microvascular clips or nylon monofilament
-
Laser Doppler flowmeter
-
Warming pad to maintain body temperature
Procedure:
-
Anesthetize the animal and place it on a warming pad.
-
Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Temporarily ligate the CCA and ECA.
-
Introduce a nylon monofilament coated with silicone into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).
-
Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.
-
After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer this compound or placebo at the appropriate time point post-occlusion.
-
Monitor the animal for neurological deficits and euthanize at the study endpoint for brain tissue analysis.
Assessment of Infarct Volume
This protocol is used to quantify the extent of brain injury after ischemic stroke.
Materials:
-
Rodent brain from the MCAO model
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Brain matrix or vibratome
-
Digital scanner or camera
Procedure:
-
Euthanize the animal at the study endpoint (e.g., 24 or 48 hours post-MCAO).
-
Carefully remove the brain and chill it briefly.
-
Slice the brain into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.
-
Immerse the slices in a 2% TTC solution and incubate at 37°C for 15-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.
-
Capture high-resolution images of the stained sections.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.
-
Calculate the total infarct volume, often corrected for edema.
Visualizations
Caption: Proposed dual mechanism of action of this compound in acute ischemic stroke.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. corxelbio.com [corxelbio.com]
- 2. tms-japan.co.jp [tms-japan.co.jp]
- 3. tms-japan.co.jp [tms-japan.co.jp]
- 4. ahajournals.org [ahajournals.org]
- 5. tms-japan.co.jp [tms-japan.co.jp]
- 6. corxelbio.com [corxelbio.com]
- 7. corxelbio.com [corxelbio.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. corxelbio.com [corxelbio.com]
Technical Support Center: JX10 Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of JX10 to minimize side effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target toxicity in our cell-based assays with this compound. How can we mitigate this?
A1: Off-target toxicity in vitro can be concentration-dependent. We recommend the following troubleshooting steps:
-
Confirm Target Engagement: First, ensure that the observed efficacy is due to on-target activity. Run a counterscreen with a structurally related but inactive control compound.
-
Dose-Response Curve: Generate a detailed dose-response curve for both efficacy and toxicity endpoints. This will help you determine the therapeutic window.
-
Review Cell Culture Conditions: Ensure your cell line is healthy and not under stress, which can increase non-specific toxicity. Check for mycoplasma contamination.[1][2]
-
Assay-Specific Troubleshooting: Refer to our guide on troubleshooting common in-cell Western issues for more specific advice.[3]
Q2: What are the most common side effects observed with this compound in preclinical animal models?
A2: this compound is a tyrosine kinase inhibitor (TKI). Common side effects associated with this class of drugs include dermatological toxicities (rash), gastrointestinal issues (diarrhea), and potential for cardiovascular and liver enzyme elevations.[4][5][6][7][8] Proactive monitoring and management of these potential side effects are crucial during in vivo studies.[5]
Q3: How do we establish the starting dose for our first-in-human (FIH) trial?
A3: The starting dose for a FIH trial is determined through a comprehensive analysis of preclinical data. This includes:
-
No-Observed-Adverse-Effect Level (NOAEL): Determined from in vivo toxicology studies in at least two species (one rodent, one non-rodent).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: PK/PD modeling helps to predict the human equivalent dose (HED) that will achieve the desired therapeutic exposure while remaining below toxic levels.[9][10][11][12][13]
-
Receptor Occupancy Data: If available, this data can inform the minimum effective dose.[14]
The FDA provides guidance on this process, and early engagement with regulatory bodies is recommended.[15]
Q4: What is the role of pharmacokinetic/pharmacodynamic (PK/PD) modeling in dose optimization?
A4: PK/PD modeling is a critical tool for understanding the relationship between drug concentration, its effect on the body over time, and the intensity of both desired and undesired effects.[9][10] It allows for the simulation of different dosing regimens to predict efficacy and toxicity, thereby guiding the selection of an optimal dose for clinical trials.[11][12][13] This model-informed drug development (MIDD) approach can streamline the development process and lead to safer, more effective therapies.[14]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cytotoxicity Assays
| Potential Cause | Troubleshooting Step | Reference |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes. Automate seeding if possible. | [1][2] |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media. | [16] |
| Reagent Preparation | Prepare fresh reagents and ensure complete solubilization of this compound. | [1] |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. | [1][3] |
| Assay Timing | Optimize the incubation time with this compound to capture the desired biological response without excessive cell death. | [2] |
| Plate Reader Settings | Optimize gain settings and read height for your specific assay plate and signal intensity. | [16] |
Issue 2: Unexpected In Vivo Toxicity at Predicted "Safe" Doses
| Potential Cause | Troubleshooting Step | Reference |
| Interspecies Differences in Metabolism | Conduct metabolic profiling of this compound in the preclinical species and compare with human liver microsome data. | [17] |
| Pharmacokinetic Variability | Analyze plasma samples to determine if drug exposure is higher than predicted. Consider factors like formulation and route of administration. | [18] |
| Target-Mediated Toxicity | The on-target effect in a specific organ system may be causing the toxicity. Evaluate target expression levels in affected tissues. | |
| Accumulation with Repeat Dosing | Conduct a multi-dose PK study to assess drug accumulation. | |
| Formulation Issues | Ensure the formulation is stable and does not cause vehicle-related toxicity. |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assessment for Efficacy and Cytotoxicity
Objective: To determine the half-maximal effective concentration (EC50) for this compound's anti-proliferative effect and the half-maximal inhibitory concentration (IC50) for cytotoxicity in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a 10-point serial dilution of this compound in culture medium. The concentration range should bracket the expected EC50 and IC50 values. Add the this compound dilutions to the cells. Include vehicle-only controls.
-
Incubation: Incubate the cells for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Efficacy Readout (Anti-proliferation): Use a suitable assay to measure cell proliferation, such as the BrdU incorporation assay or a fluorescent-based cell viability assay (e.g., resazurin).
-
Cytotoxicity Readout: Use a multiplexed assay that can simultaneously measure a marker of cell death, such as lactate (B86563) dehydrogenase (LDH) release or a membrane-impermeable DNA dye.
-
Data Analysis: Plot the dose-response curves for both efficacy and cytotoxicity and calculate the EC50 and IC50 values using a non-linear regression model.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose of this compound in a rodent model.
Methodology:
-
Animal Model: Use a relevant rodent strain (e.g., BALB/c mice or Sprague-Dawley rats).
-
Dose Range Finding: Based on in vitro data and any available preliminary in vivo data, select a starting dose and a dose escalation scheme.[18][19][20][21]
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) to cohorts of animals at escalating dose levels.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10-20% body weight loss or other signs of severe distress.[22]
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological analysis of key organs to identify any target organs of toxicity.
Visualizations
Caption: this compound inhibits the Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Workflow for this compound dose optimization from preclinical studies.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. archive.cancerworld.net [archive.cancerworld.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Using Pharmacokinetic and Pharmacodynamic Analysis to Optimize the Dosing Regimens of Fanastomig (EMB‐02) in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 19. researchgate.net [researchgate.net]
- 20. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5.4 - Considerations for Dose Finding Studies | STAT 509 [online.stat.psu.edu]
- 22. dctd.cancer.gov [dctd.cancer.gov]
JX10 In Vitro Solubility and Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of JX10 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound, like many small molecule compounds, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q2: What is the recommended organic solvent for preparing a this compound stock solution?
A2: Based on the chemical structure of this compound (IUPAC Name: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-2-(4-methoxyphenyl)quinolin-4(1H)-one), Dimethyl Sulfoxide (DMSO) is a suitable initial choice for creating a high-concentration stock solution. For cell-based assays, it is crucial to keep the final concentration of DMSO below a certain threshold (typically <0.5%) to avoid solvent-induced artifacts.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my cell culture medium. How can I resolve this?
A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to test if a lower final concentration of this compound remains in solution.
-
Optimize Stock Solution Concentration: Preparing a less concentrated DMSO stock solution that requires a larger volume for dilution can sometimes help. The increased volume of the organic solvent in the final solution may improve solubility.
-
Use a Co-Solvent System: A mixture of solvents can be more effective than a single solvent. Consider preparing stock solutions in combinations like DMSO/ethanol or DMSO/PEG400.[1]
-
pH Adjustment: For ionizable compounds, altering the pH of the final aqueous medium can significantly enhance solubility.[1] It is important to determine the pKa of this compound to guide the pH adjustment.
-
Utilize Solubilizing Excipients: For challenging compounds, excipients such as cyclodextrins (e.g., HP-β-cyclodextrin) can be used to improve solubility.[1]
Q4: How should I store my this compound powder and stock solutions?
A4: For long-term storage, this compound powder should be stored at -20°C, protected from light.[2] Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 4°C is acceptable.[2]
Q5: I am concerned about the stability of this compound in my in vitro assay over a 48-hour incubation period. How can I assess its stability?
A5: The stability of this compound in your specific assay conditions can be evaluated by incubating the compound in the complete assay medium (including all components like serum, proteins, etc.) for the intended duration of the experiment. At various time points (e.g., 0, 4, 8, 24, 48 hours), samples can be collected and analyzed by HPLC or LC-MS to quantify the amount of intact this compound remaining.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Media
This guide provides a stepwise approach to troubleshoot and optimize the solubility of this compound for your in vitro experiments.
Step 1: Initial Solvent Screening If you encounter solubility issues with DMSO, a systematic screening of alternative solvents or solvent systems is recommended.
-
Objective: To identify a suitable solvent or co-solvent system for preparing a this compound stock solution.
-
Methodology:
-
Weigh out small, equal amounts of this compound powder into several vials.
-
Add a measured volume of each test solvent (e.g., DMSO, Ethanol, Methanol, Acetonitrile (B52724), PEG400) to achieve a target concentration (e.g., 10 mM).
-
Vortex each vial for 2 minutes and visually inspect for dissolution.
-
If not fully dissolved, sonicate for 10 minutes and re-inspect.
-
For promising solvents, perform a dilution test by adding a small aliquot of the stock to your aqueous buffer to check for immediate precipitation.[1]
-
Step 2: pH-Dependent Solubility For compounds with ionizable groups, solubility can be highly dependent on the pH of the solution.
-
Objective: To determine the effect of pH on this compound solubility.
-
Methodology:
-
Determine the pKa of this compound (if not known).
-
Prepare a series of buffers with pH values spanning a range around the pKa.[1]
-
Add this compound to each buffer to a specific concentration and agitate until equilibrium is reached.
-
Filter the solutions and analyze the concentration of dissolved this compound by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Step 3: Formulation with Excipients When co-solvents and pH adjustments are insufficient, solubilizing excipients can be employed.
-
Objective: To enhance this compound solubility using a formulating agent.
-
Methodology:
-
Prepare a stock solution of a solubilizing excipient (e.g., 20% w/v HP-β-cyclodextrin in your aqueous buffer).[1]
-
Add this compound powder to the excipient solution to the desired final concentration.
-
Agitate the mixture (vortex, sonicate, or stir) until the compound is fully dissolved.[1]
-
Filter the solution through a 0.22 µm syringe filter.[1]
-
Issue 2: In Vitro Stability of this compound
This section provides protocols to assess the chemical and metabolic stability of this compound in different in vitro systems.
Protocol 1: Chemical Stability in Aqueous Buffers
-
Objective: To determine the stability of this compound in your experimental buffer over time.
-
Methodology:
-
Prepare a solution of this compound in your test buffer at the final assay concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At predefined time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately stop any potential degradation by adding an equal volume of cold acetonitrile and centrifuging to precipitate any proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound.
-
Protocol 2: Metabolic Stability using Liver Microsomes
-
Objective: To evaluate the susceptibility of this compound to Phase I metabolism.
-
Methodology:
-
Incubate this compound (e.g., at 1 µM) with liver microsomes (e.g., human, rat; 0.5 mg/mL protein) at 37°C.[3]
-
Initiate the metabolic reaction by adding the cofactor NADPH.[3]
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 45 minutes).[3]
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).[3]
-
Centrifuge the samples and analyze the supernatant for the disappearance of the parent compound (this compound) using LC-MS.[3]
-
Include appropriate controls, such as incubations without NADPH to assess non-enzymatic degradation, and a positive control compound with known metabolic instability.[3]
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Target Concentration (mM) | Observation |
| DMSO | 50 | Clear Solution |
| Ethanol | 10 | Clear Solution |
| Methanol | 10 | Slight Haze |
| Acetonitrile | 5 | Insoluble |
| PEG400 | 20 | Clear Solution |
Table 2: Stability of this compound in Cell Culture Medium at 37°C
| Incubation Time (hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 4 | 98.2 ± 1.5 |
| 8 | 95.6 ± 2.1 |
| 24 | 89.4 ± 3.3 |
| 48 | 82.1 ± 4.5 |
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for assessing this compound in vitro stability.
Caption: Proposed dual mechanism of action for this compound.[4]
References
Technical Support Center: JX10 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of JX10, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of this compound?
A1: this compound is a potent inhibitor of its primary target, Kinase A. However, like many kinase inhibitors, it can exhibit off-target activity. The selectivity profile of this compound has been characterized against a panel of related kinases. Below is a summary of its inhibitory activity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase A (On-Target) | 5 | Primary therapeutic target involved in cell proliferation. |
| Kinase B (Off-Target) | 50 | Structurally related kinase involved in metabolic regulation. |
| Kinase C (Off-Target) | 250 | Kinase with a role in cardiomyocyte function. |
| Kinase D (Off-Target) | >10,000 | Unrelated kinase, showing minimal inhibition. |
Mandatory Visualization
Q2: My cells are showing unexpected metabolic changes after this compound treatment. How can I investigate if this is an off-target effect?
A2: Unexpected metabolic alterations could be due to the off-target inhibition of Kinase B. Here is a troubleshooting guide to help you investigate this possibility.
Troubleshooting Guide
-
Step 1: Confirm the Phenotype:
-
Question: Is the metabolic phenotype consistently observed and dose-dependent?
-
Action: Perform a dose-response experiment with this compound and measure key metabolic markers (e.g., lactate (B86563) production, glucose uptake).
-
-
Step 2: Rule out On-Target Effects:
-
Question: Could the inhibition of Kinase A indirectly cause metabolic changes?
-
Action: Use a structurally different inhibitor of Kinase A or a genetic approach (siRNA/CRISPR) to silence Kinase A. If the metabolic phenotype is not replicated, it is likely an off-target effect of this compound.
-
-
Step 3: Assess Target Engagement with Kinase B:
-
Question: Does this compound engage with Kinase B in your cellular model?
-
Action: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to Kinase B in intact cells. An increase in the thermal stability of Kinase B upon this compound treatment indicates target engagement.[1][2][3]
-
Mandatory Visualization
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) [1][2][3][4][5]
This protocol allows for the assessment of this compound's engagement with Kinase B in intact cells.
-
Materials:
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific for Kinase B
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
-
Thermal cycler
-
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and with a vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Western Blotting: Analyze the supernatant for the presence of soluble Kinase B by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Q3: We are observing significant cytotoxicity at concentrations where Kinase A is not fully inhibited. Could this be an off-target effect?
A3: Yes, unexpected cytotoxicity could be due to off-target effects, potentially through the inhibition of Kinase C, which is involved in cardiomyocyte function (and may have survival roles in other cell types).
Troubleshooting Guide
-
Step 1: Quantify Cytotoxicity and Apoptosis:
-
Step 2: Compare with On-Target Phenotype:
-
Question: Does silencing of the primary target, Kinase A, induce similar levels of apoptosis?
-
Action: Use siRNA to knock down Kinase A and measure apoptosis. If this compound induces significantly more apoptosis than Kinase A knockdown, an off-target mechanism is likely.
-
-
Step 3: Consider Kinome Profiling:
Mandatory Visualization
Experimental Protocols
Protocol 2: Caspase-Glo® 3/7 Assay [6][7][8][9]
This protocol provides a method for measuring caspase-3 and -7 activities, which are key indicators of apoptosis.
-
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Cells treated with this compound, a positive control for apoptosis, and a vehicle control
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
-
-
Methodology:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat them with various concentrations of this compound and controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence is proportional to the amount of caspase activity. Compare the signal from this compound-treated cells to the controls.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.ca]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. assayquant.com [assayquant.com]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the Therapeutic Efficacy of JX10 in Stroke Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing JX10 in preclinical and clinical stroke models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in acute ischemic stroke?
This compound (formerly known as TMS-007) is an investigational small molecule drug for the treatment of acute ischemic stroke (AIS).[1][2] It is derived from the fungus Stachybotrys microspora and exhibits a novel dual mechanism of action:[3]
-
Thrombolytic Activity: this compound promotes the breakdown of blood clots (fibrinolysis) by inducing a conformational change in plasminogen, making it more susceptible to activation by endogenous activators like tissue plasminogen activator (t-PA).[3] This helps to restore blood flow to the ischemic brain tissue.
-
Anti-inflammatory Activity: this compound inhibits soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxy-fatty acids.[4] By inhibiting sEH, this compound increases the levels of these protective molecules, which helps to reduce inflammation and ischemia-reperfusion injury at the site of the stroke.[1][5]
Q2: What is the potential advantage of this compound over existing thrombolytic therapies?
The primary advantage of this compound is its potential to extend the therapeutic window for AIS treatment beyond the current 4.5-hour timeframe for t-PA.[2][6] Clinical trial data suggests that this compound may be effective when administered up to 12 hours after the onset of stroke symptoms.[6] Additionally, preclinical and clinical studies indicate a lower risk of symptomatic intracranial hemorrhage (sICH) compared to traditional thrombolytics.[3][7]
Q3: What are the recommended dosages for this compound in experimental settings?
In the Phase 2a clinical trial, this compound was administered as a single intravenous infusion at doses of 1, 3, or 6 mg/kg.[2][7] For preclinical studies in rodent models of stroke, effective doses have been reported in a similar range. Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and experimental conditions.
Q4: How should this compound be prepared for administration?
For clinical trials, this compound is typically supplied as a lyophilized powder that is reconstituted with sterile water for injection and then further diluted in a saline solution before intravenous infusion.[8] For preclinical studies, researchers should follow a similar procedure, ensuring the final formulation is sterile and compatible with the chosen route of administration. It is crucial to consult the manufacturer's instructions or relevant publications for specific details on formulation and stability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in infarct volume between animals in the same treatment group. | 1. Inconsistent occlusion in the MCAO model.2. Anatomical variations in the Circle of Willis.3. Fluctuations in body temperature during and after surgery.4. Differences in anesthetic depth. | 1. Use laser Doppler flowmetry to confirm successful and consistent occlusion and reperfusion.2. Modify the surgical protocol to repair incisions in the carotid arteries, allowing for more consistent reperfusion.3. Maintain core body temperature at 37°C using a heating pad and monitor closely post-surgery.4. Ensure a consistent and monitored level of anesthesia throughout the procedure. |
| Lack of significant therapeutic effect of this compound. | 1. Suboptimal dosage for the specific animal model.2. Inappropriate timing of administration.3. Issues with drug formulation or stability.4. Model severity may be too mild or too severe to detect a therapeutic effect. | 1. Conduct a dose-response study to determine the optimal therapeutic dose.2. Administer this compound within the extended therapeutic window (up to 12 hours post-occlusion) as supported by clinical data.3. Ensure proper reconstitution and handling of this compound to maintain its activity. Prepare fresh solutions for each experiment.4. Adjust the duration of occlusion in the MCAO model to induce a consistent and moderate infarct size. |
| Unexpected adverse events or mortality. | 1. Off-target effects of this compound.2. Complications from the surgical procedure (e.g., hemorrhage).3. Interaction with anesthetics or other medications. | 1. Although preclinical and clinical data suggest a good safety profile, monitor animals closely for any signs of distress or toxicity. Consider reducing the dose if necessary.2. Meticulous surgical technique is crucial to minimize bleeding and other complications. Exclude animals with surgical complications from the final analysis.3. Review the literature for any known interactions between this compound and the anesthetic agents being used. |
| Difficulty in assessing functional outcomes. | 1. Insensitive behavioral tests for the induced deficit.2. Insufficient training of animals before baseline testing.3. Subjectivity in scoring behavioral tests. | 1. Use a battery of behavioral tests that assess different aspects of sensorimotor and cognitive function.2. Adequately train animals on all behavioral tasks before inducing stroke to obtain a stable baseline.3. Ensure that experimenters scoring behavioral outcomes are blinded to the treatment groups to minimize bias. |
Quantitative Data Summary
The following tables summarize key quantitative data from the Phase 2a clinical trial of this compound in patients with acute ischemic stroke.
Table 1: Efficacy Outcomes at 90 Days
| Outcome | This compound (Combined Doses) | Placebo | p-value |
| Functional Independence (mRS 0-1) | 40.4% (21/52) | 18.4% (7/38) | 0.03 |
| Vessel Recanalization at 24 hours | 58.3% (14/24) | 26.7% (4/15) | - |
mRS: modified Rankin Scale[5][7]
Table 2: Safety Outcomes
| Outcome | This compound (Combined Doses) | Placebo | p-value |
| Symptomatic Intracranial Hemorrhage (sICH) within 24 hours | 0% (0/52) | 2.6% (1/38) | 0.42 |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice (Transient)
This protocol describes a common method for inducing focal cerebral ischemia to model stroke in mice.
-
Anesthesia and Preparation:
-
Anesthetize the mouse with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Occlusion:
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA and insert a silicone-coated 6-0 nylon monofilament.
-
Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.
-
Tighten the ligature around the ECA stump to secure the filament.
-
-
This compound Administration:
-
At the desired time point post-occlusion, administer this compound or vehicle control intravenously (e.g., via the tail vein). Prepare the this compound solution as described in the FAQs.
-
-
Reperfusion:
-
After the desired occlusion period (e.g., 60 minutes), withdraw the monofilament to allow for reperfusion.
-
Permanently ligate the ECA stump.
-
Close the cervical incision with sutures.
-
-
Post-operative Care and Outcome Assessment:
-
Allow the mouse to recover in a heated cage.
-
Monitor for any adverse effects.
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Euthanize the animal and harvest the brain for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Visualizations
Caption: Dual mechanism of action of this compound in acute ischemic stroke.
Caption: Experimental workflow for this compound evaluation in a mouse MCAO model.
References
- 1. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tms-japan.co.jp [tms-japan.co.jp]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. tms-japan.co.jp [tms-japan.co.jp]
- 6. TMS-007 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of JX10
Welcome to the technical support center for JX10. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Troubleshooting Guide
Issue: Low and variable oral bioavailability of this compound in preclinical animal models.
Possible Cause 1: Poor Aqueous Solubility
This compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility.[1][2] This poor solubility is a primary reason for its low dissolution rate in the gastrointestinal (GI) tract, leading to limited absorption and low bioavailability.[2][3]
Solutions:
-
Particle Size Reduction: Reducing the particle size of this compound increases the surface area available for dissolution.[3][4] Techniques like micronization and nanosizing can significantly improve the dissolution rate.[3][5][6]
-
Troubleshooting: If you are still observing low bioavailability after particle size reduction, consider if aggregation of nanoparticles is occurring. The use of stabilizers can help prevent this.[6]
-
-
Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can enhance its aqueous solubility and dissolution rate.[4][5] This involves dispersing this compound in a hydrophilic polymer matrix.
-
Troubleshooting: The physical stability of the amorphous form is critical. Recrystallization during storage can negate the solubility advantage. Select appropriate polymers and consider humidity controls during manufacturing and storage.[1]
-
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract.[5][7][8] These formulations form fine emulsions or microemulsions upon contact with GI fluids, facilitating drug absorption.[5]
Possible Cause 2: Inadequate Formulation Strategy
The initial formulation may not be optimized to address the solubility challenges of this compound.
Solutions:
-
Excipient Selection: The right excipients can significantly enhance bioavailability.[9] Consider using:
-
Solubilizing agents: Surfactants and polymers can improve the solubility of this compound.[2][3]
-
Permeation enhancers: These can improve the transport of this compound across the intestinal epithelium.[10][11]
-
Disintegrants: For solid dosage forms, rapid disintegration is crucial for drug release.[11][12]
-
-
Prodrug Approach: A prodrug of this compound could be synthesized to improve its solubility.[13][14][15] The prodrug would then be converted to the active this compound in vivo.[13][16]
-
Troubleshooting: The rate of conversion of the prodrug to the active drug is a critical parameter. Inefficient conversion can lead to reduced efficacy.
-
Quantitative Data Summary
The following table summarizes hypothetical data on the impact of different formulation strategies on the oral bioavailability of this compound.
| Formulation Strategy | This compound Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Unformulated this compound (Micronized Powder) | 50 | 150 ± 35 | 4.0 ± 1.5 | 900 ± 210 | 5% |
| Nanoparticle Suspension | 50 | 450 ± 90 | 2.0 ± 0.5 | 3600 ± 750 | 20% |
| Amorphous Solid Dispersion (Tablet) | 50 | 600 ± 120 | 1.5 ± 0.5 | 5400 ± 1100 | 30% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 50 | 900 ± 180 | 1.0 ± 0.3 | 8100 ± 1600 | 45% |
| This compound-Phosphate Prodrug (Solution) | 50 | 1200 ± 250 | 0.5 ± 0.2 | 10800 ± 2200 | 60% |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to troubleshoot the low bioavailability of this compound?
A1: The first step is to confirm the physicochemical properties of your this compound sample, particularly its solubility and solid-state characteristics (crystalline vs. amorphous). Then, evaluate your current formulation strategy to see if it adequately addresses the poor solubility of this compound.
Q2: How can I assess the permeability of this compound and its formulations?
A2: An in vitro Caco-2 permeability assay is a standard method to evaluate the intestinal permeability of a compound.[17][18][19] This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[19][20]
Q3: What are the key parameters to measure in an in vivo pharmacokinetic (PK) study for this compound?
A3: In an in vivo PK study, you should administer this compound and its formulations to an appropriate animal model (e.g., rats, mice) and collect blood samples at various time points.[21][22] The key parameters to determine from the plasma concentration-time profile are Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which are used to calculate oral bioavailability.[21][23]
Q4: Are there any specific excipients that are recommended for formulating this compound?
A4: For a BCS Class II compound like this compound, excipients that enhance solubility are critical.[9] Consider using hydrophilic polymers like HPMC for solid dispersions, or oils, surfactants, and co-solvents for lipid-based formulations.[5][9] The specific choice will depend on the results of your formulation screening studies.
Q5: When should I consider a prodrug approach for this compound?
A5: A prodrug approach is a viable strategy when formulation-based methods do not provide a sufficient increase in bioavailability or if there are other issues like poor stability or taste.[13][24] By chemically modifying this compound to create a more soluble derivative, you can significantly improve its absorption.[15][16]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the in vitro permeability of this compound and its formulations across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[20][25]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[19][20]
-
Permeability Assay:
-
The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with transport buffer.
-
The test compound (this compound or its formulation) is added to the apical side.
-
Samples are collected from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, a bidirectional assay can be performed by adding the compound to the basolateral side and sampling from the apical side.[25] The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[25]
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of different this compound formulations.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study. The animals are fasted overnight before dosing.
-
Drug Administration:
-
Intravenous (IV) Group: A single dose of this compound solution is administered intravenously via the tail vein to determine the absolute bioavailability.
-
Oral (PO) Groups: Different formulations of this compound (e.g., nanoparticle suspension, solid dispersion, SEDDS) are administered orally by gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.[23]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters including Cmax, Tmax, and AUC from the plasma concentration-time data.[26]
-
Bioavailability Calculation:
-
Absolute Bioavailability (F%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Visualizations
Experimental Workflow for Enhancing this compound Bioavailability
Caption: Workflow for troubleshooting and enhancing the oral bioavailability of this compound.
Hypothetical Signaling Pathway Dependent on this compound Bioavailability
Caption: this compound requires sufficient bioavailability to activate its target signaling pathway.
References
- 1. pharm-int.com [pharm-int.com]
- 2. pharmtech.com [pharmtech.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. colorcon.com [colorcon.com]
- 10. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. colorcon.com [colorcon.com]
- 13. iipseries.org [iipseries.org]
- 14. Prodrugs: A Novel Approach of Drug Delivery , International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 15. mdpi.com [mdpi.com]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 19. enamine.net [enamine.net]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. scispace.com [scispace.com]
- 23. pharmacy180.com [pharmacy180.com]
- 24. Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists | Bentham Science [eurekaselect.com]
- 25. Caco-2 Permeability | Evotec [evotec.com]
- 26. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
JX10 vs. Alteplase: A Comparative Guide for Ischemic Stroke Treatment
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of acute ischemic stroke (AIS) therapeutics, the quest for agents that not only offer effective reperfusion but also address the multifaceted pathophysiology of stroke is paramount. This guide provides a detailed comparison of JX10, an investigational drug with a novel dual-action mechanism, and alteplase (B1167726), the current standard-of-care thrombolytic agent.
At a Glance: this compound and Alteplase
| Feature | This compound | Alteplase |
| Mechanism of Action | Dual-action: Thrombolytic and anti-inflammatory.[1][2] | Thrombolytic. |
| Thrombolytic Action | Promotes physiological fibrinolysis by inducing a conformational change in plasminogen. | Converts plasminogen to plasmin, which degrades fibrin (B1330869) clots.[3] |
| Anti-inflammatory Action | Inhibits soluble epoxide hydrolase (sEH).[1][4] | None. |
| Treatment Window | Investigated for up to 12-24 hours after symptom onset.[5][6][7] | Typically within 4.5 hours of symptom onset.[8][9] |
| Clinical Development | Phase 2/3 clinical trials ongoing.[5][6][7] | Established standard of care. |
Quantitative Data Summary
The following tables summarize key efficacy and safety data from major clinical trials of this compound and alteplase. It is crucial to note that these are not from head-to-head comparison trials, and direct statistical comparisons between the studies should be made with caution due to differences in trial design, patient populations, and time to treatment.
Efficacy Outcomes
| Study (Drug) | Primary Efficacy Endpoint | Result |
| Phase 2a (this compound) | Favorable functional outcome (mRS 0-1) at 90 days.[1] | 40.4% in this compound group vs. 18.4% in placebo group.[1] |
| NINDS (Alteplase) | Minimal or no disability (mRS 0-1) at 3 months.[3] | At least 30% more likely to have minimal or no disability compared to placebo. |
| ECASS III (Alteplase) | Favorable outcome (mRS 0-1) at 90 days.[8][9][10] | 52.4% in alteplase group vs. 45.2% in placebo group.[10] |
Safety Outcomes
| Study (Drug) | Primary Safety Endpoint | Result |
| Phase 2a (this compound) | Symptomatic Intracranial Hemorrhage (sICH) within 24 hours.[4] | 0% in this compound group vs. 2.6% in placebo group.[1] |
| NINDS (Alteplase) | Symptomatic Intracranial Hemorrhage within 36 hours.[3] | 6.4% in alteplase group vs. 0.6% in placebo group.[3] |
| ECASS III (Alteplase) | Symptomatic Intracranial Hemorrhage.[8][9][10] | 2.4% in alteplase group vs. 0.2% in placebo group. |
Experimental Protocols
This compound Phase 2a Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial conducted in Japan.[4]
-
Patient Population: Patients with acute ischemic stroke who were ineligible for tissue-type plasminogen activator (t-PA) or thrombectomy and could be treated within 12 hours of the last known normal.[4]
-
Intervention: Single intravenous infusion of this compound at doses of 1, 3, or 6 mg/kg, or placebo.[4]
-
Primary Endpoint: Incidence of symptomatic intracranial hemorrhage (sICH) with a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points within 24 hours of drug administration.[4]
-
Secondary Endpoints: Proportion of patients with a modified Rankin Scale (mRS) score of 0–1 at day 90, and vessel patency at 24 hours.[1]
NINDS rt-PA Stroke Trial
-
Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled trial conducted in the United States.[3] The trial was divided into two parts.
-
Patient Population: Patients with acute ischemic stroke presenting within 3 hours of symptom onset with a measurable deficit on the NIHSS and no evidence of hemorrhage on baseline CT scan.[3][11]
-
Intervention: Intravenous administration of 0.9 mg/kg of alteplase (maximum 90 mg) or placebo.[3][12]
-
Primary Endpoint: The primary outcome for Part 2 was a global outcome measure at 3 months, assessing four scales: Barthel Index, modified Rankin Scale, Glasgow Outcome Scale, and NIHSS.[3]
-
Key Exclusion Criteria: Stroke or serious head trauma within 3 months, major surgery, history of intracerebral hemorrhage, systolic blood pressure >185 mm Hg or diastolic blood pressure >110 mm Hg, rapidly improving symptoms, and use of anticoagulants.[3]
ECASS III Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.[8][9][10]
-
Patient Population: Patients aged 18 to 80 years with acute ischemic stroke who could be treated between 3 and 4.5 hours after symptom onset.[8]
-
Intervention: Intravenous alteplase (0.9 mg/kg of body weight) or placebo.[8][9]
-
Primary Endpoint: Disability at 90 days, assessed by the modified Rankin Scale, with a favorable outcome defined as a score of 0 or 1.[9]
-
Key Exclusion Criteria: Severe stroke (NIHSS score >25), combination of a previous stroke and diabetes mellitus, and oral anticoagulant treatment.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound exhibits a unique dual mechanism of action that targets both thrombosis and inflammation, key components of the ischemic cascade.
Caption: Dual mechanism of this compound: thrombolytic and anti-inflammatory pathways.
Alteplase Signaling Pathway
Alteplase functions as a recombinant tissue plasminogen activator (t-PA), directly participating in the fibrinolytic cascade to dissolve clots.
Caption: Alteplase's mechanism of action in the fibrinolytic cascade.
Experimental Workflow Comparison
The following diagram illustrates the generalized experimental workflows for the this compound Phase 2a trial and the pivotal alteplase trials (NINDS and ECASS III).
Caption: Generalized experimental workflows for this compound and alteplase clinical trials.
Conclusion
This compound represents a promising investigational therapy for acute ischemic stroke with a novel dual mechanism of action that addresses both thrombolysis and neuroinflammation. The extended therapeutic window observed in early clinical trials could significantly expand the population of treatable stroke patients. Alteplase remains the established standard of care, with proven efficacy within a narrow time window. The ongoing Phase 2/3 ORION trial of this compound will be critical in further defining its efficacy and safety profile relative to the current standard of care. Researchers and clinicians should closely monitor the progress of this compound's clinical development as it has the potential to represent a significant advancement in the management of acute ischemic stroke.
References
- 1. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm.bmj.com [ebm.bmj.com]
- 3. The NINDS Trial - tPA in Stroke [ebmconsult.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound for Stroke · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. European Cooperative Acute Stroke Study III - American College of Cardiology [acc.org]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. researchgate.net [researchgate.net]
- 11. Strokes with Minor Symptoms: An Exploratory Analysis of the NINDS rt-PA Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NINDS Clinical Trial | Activase® (alteplase) [activase.com]
A Comparative Guide to JX10 and Tenecteplase for Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of JX10, a novel thrombolytic and anti-inflammatory agent, and tenecteplase (B1169815), a genetically engineered tissue plasminogen activator (tPA). The information is based on available preclinical and clinical data to support research and development in the field of acute ischemic stroke (AIS) treatment.
At a Glance: this compound vs. Tenecteplase
| Feature | This compound | Tenecteplase |
| Drug Class | Stachybotrys microspora triprenyl phenol (B47542) (SMTP) family | Recombinant tissue plasminogen activator (tPA) |
| Primary Mechanism of Action | Promotes physiological fibrinolysis by inducing a conformational change in plasminogen; Inhibits soluble epoxide hydrolase (sEH) to exert anti-inflammatory effects.[1] | Directly activates plasminogen to plasmin, leading to fibrin (B1330869) clot degradation.[2] |
| Fibrin Specificity | Indirectly enhances fibrinolysis by facilitating plasminogen's binding to fibrin.[1] | Higher fibrin specificity compared to alteplase (B1167726).[2][3] |
| Administration | Intravenous infusion.[4] | Single intravenous bolus.[5][6] |
| Clinical Development for AIS | Phase 2a clinical trial completed.[1][4][7][8][9] | Multiple Phase 3 clinical trials completed; increasingly used as an alternative to alteplase.[6][10][11] |
| Therapeutic Window (Investigated) | Up to 12 hours from last known normal.[1][4][7][9] | Typically within 4.5 hours of symptom onset; some studies have explored extended windows.[6][10][11] |
Mechanism of Action and Signaling Pathways
This compound: A Dual-Action Approach
This compound exhibits a novel, dual mechanism of action that combines thrombolysis with anti-inflammatory effects.
Thrombolytic Pathway: this compound promotes physiological fibrinolysis by inducing a conformational change in plasminogen from a closed to an open state. This change enhances plasminogen's affinity for fibrin, facilitating its activation to plasmin by endogenous tissue plasminogen activators (tPA) at the site of the clot. This mechanism is distinct from direct plasminogen activators like tenecteplase.[1]
Anti-inflammatory Pathway: this compound also acts as an inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, this compound prevents the degradation of anti-inflammatory and neuroprotective epoxyeicosatrienoic acids (EETs), which are believed to suppress inflammation at the site of thrombosis.[1][12]
Tenecteplase: A Fibrin-Specific Plasminogen Activator
Fibrinolytic Pathway: Tenecteplase binds to fibrin within a thrombus and converts plasminogen to plasmin. Plasmin, a serine protease, then degrades the fibrin matrix of the clot, leading to its dissolution and the restoration of blood flow.[2]
Clinical Efficacy and Safety Data
Direct comparative trials between this compound and tenecteplase are not yet available. The following tables summarize key efficacy and safety outcomes from their respective clinical trials. It is important to note the different comparators used in these studies (placebo for this compound and alteplase for tenecteplase), which limits direct comparison.
This compound Clinical Trial Data (Phase 2a)
The primary clinical evidence for this compound comes from a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial in Japanese patients with AIS who were ineligible for tPA or thrombectomy and treated within 12 hours of the last known normal.[1][4][7]
Table 1: Efficacy and Safety Outcomes of this compound vs. Placebo in Phase 2a Trial [1][4]
| Outcome | This compound (Combined Doses) | Placebo | p-value |
| Efficacy | |||
| Excellent Functional Outcome (mRS 0-1) at 90 days | 40.4% (21/52) | 18.4% (7/38) | 0.03 |
| Functional Independence (mRS 0-2) at 90 days | 53.8% (28/52) | 36.8% (14/38) | 0.12 |
| Vessel Recanalization at 24 hours* | 58.3% (14/24) | 26.7% (4/15) | - |
| Safety | |||
| Symptomatic Intracranial Hemorrhage (sICH) within 24 hours** | 0% (0/52) | 2.6% (1/38) | 0.42 |
| Any Intracranial Hemorrhage within 24 hours | 11.5% (6/52) | 13.2% (5/38) | - |
*In patients with baseline arterial occlusive lesion score <3. **Defined as a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points.
Tenecteplase Clinical Trial Data (Selected Phase 3 Trials vs. Alteplase)
Tenecteplase has been evaluated in several large-scale Phase 3 clinical trials, primarily demonstrating non-inferiority to alteplase, the current standard of care for AIS.
Table 2: Efficacy and Safety Outcomes of Tenecteplase vs. Alteplase from Key Phase 3 Trials
| Trial | Outcome | Tenecteplase | Alteplase | Key Finding |
| TRACE-2 [10] | Excellent Functional Outcome (mRS 0-1) at 90 days | 62% | 58% | Non-inferiority of tenecteplase to alteplase. |
| sICH | 2% | 2% | Similar safety profile. | |
| EXTEND-IA TNK [11] | >50% Reperfusion at initial angiogram | 22% | 10% | Tenecteplase was superior to alteplase in achieving reperfusion. |
| Favorable Functional Outcome (mRS 0-2) at 90 days | 64% | 51% | Improved functional outcome with tenecteplase. | |
| sICH | 1% | 1% | Similar safety profile. | |
| AcT [10] | Excellent Functional Outcome (mRS 0-1) at 90 days | 36.9% | 34.7% | Non-inferiority of tenecteplase to alteplase. |
| sICH | 3.4% | 3.2% | Similar safety profile. |
Experimental Protocols
This compound Phase 2a Trial Methodology
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation Phase 2a trial.[1][4]
-
Patient Population: Japanese patients with acute ischemic stroke who were unable to receive tPA or thrombectomy within 12 hours of the last known normal.[1][4]
-
Intervention: Patients received a single intravenous infusion of this compound (1, 3, or 6 mg/kg) or placebo.[4]
-
Primary Endpoint: Incidence of symptomatic intracranial hemorrhage with a worsening NIHSS score of ≥4 points within 24 hours of drug administration.[1][4]
-
Secondary Endpoints: Included modified Rankin Scale (mRS) score at 90 days and vessel patency at 24 hours.[4]
Tenecteplase - TRACE-2 Trial Methodology
-
Study Design: A phase III, multicenter, prospective, randomized, open-label, blinded-endpoint, non-inferiority study.[5][6][13]
-
Patient Population: Patients eligible for intravenous thrombolysis within 4.5 hours of ischemic stroke onset.[5][6][13]
-
Intervention: Patients were randomized to receive either tenecteplase (0.25 mg/kg single bolus, max 25 mg) or alteplase (0.9 mg/kg, 10% bolus followed by 1-hour infusion, max 90 mg).[5][10]
-
Primary Endpoint: The proportion of patients with an mRS score of 0-1 at 90 days.[6]
-
Safety Endpoints: Symptomatic intracranial hemorrhage within 36 hours and death from any cause.[6][13]
Summary and Future Directions
This compound represents a promising investigational drug for acute ischemic stroke with its unique dual mechanism of action and potential for an extended therapeutic window. The initial Phase 2a data are encouraging, showing a significant improvement in functional outcomes compared to placebo without an increase in symptomatic intracranial hemorrhage.[1][4] However, these findings require confirmation in larger, more diverse patient populations through Phase 3 trials.
Tenecteplase is a well-established thrombolytic that has demonstrated non-inferiority to the current standard of care, alteplase, in multiple large-scale clinical trials.[6][10][11] Its ease of administration as a single bolus offers a practical advantage in the emergency setting.
A direct comparative study of this compound and tenecteplase would be of great interest to the scientific community to definitively establish their relative efficacy and safety profiles. Future research should also continue to explore the potential of this compound's anti-inflammatory properties in improving long-term neurological outcomes after stroke. For tenecteplase, ongoing research is further defining its role in various stroke subtypes and in combination with endovascular therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Safety and Efficacy Comparison of Tenecteplase and Alteplase for Clinically Suspected Large Vessel Occlusion Strokes without Thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. recomgenbio.com [recomgenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. TMS Co. Publishes Promising Stroke Treatment Results | Nasdaq [nasdaq.com]
- 9. tms-japan.co.jp [tms-japan.co.jp]
- 10. Tenecteplase Reperfusion therapy in Acute ischemic Cerebrovascular Events-2 - American College of Cardiology [acc.org]
- 11. Tenecteplase Versus Alteplase Before Endovascular Therapy for Ischemic Stroke - American College of Cardiology [acc.org]
- 12. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tenecteplase Reperfusion therapy in Acute ischaemic Cerebrovascular Events-II (TRACE II): rationale and design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Novel Neuroprotective Agents: A Comparative Framework
Introduction
The quest for effective neuroprotective therapies is a cornerstone of modern neuroscience research. As novel compounds, such as the hypothetical JX10, emerge, rigorous in vivo validation is paramount to ascertain their therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the neuroprotective effects of a novel agent like this compound against established or alternative therapies. By employing standardized experimental protocols and clear data presentation, researchers can build a robust evidence base for promising new candidates.
Establishing a Comparative Baseline: Selecting Alternative Agents
A critical first step is the selection of appropriate comparator compounds. The choice of alternatives will depend on the specific neurodegenerative condition being targeted. For instance, in models of Parkinson's disease, a novel agent might be compared against compounds known to mitigate dopaminergic neuron loss. In stroke models, alternatives could include agents with anti-inflammatory or antioxidant properties. A review of current literature can help identify relevant comparators. For example, Coenzyme Q10 (CoQ10) has been investigated for its neuroprotective effects across various neurological disorders due to its antioxidant and anti-inflammatory properties.[1] Other potential comparators could include specific enzyme inhibitors like GSK2795039, a NOX2 inhibitor, which has shown efficacy in traumatic brain injury models.[2]
Quantitative Data for Comparison
To facilitate a direct and objective comparison, quantitative data from in vivo studies should be meticulously collected and organized. The following tables provide a template for summarizing key efficacy and safety data for a novel compound like this compound against an alternative.
Table 1: Comparative Efficacy in a Parkinson's Disease Animal Model
| Parameter | This compound | Alternative (e.g., CoQ10) | Vehicle Control | p-value (this compound vs. Alternative) |
| Behavioral Outcomes | ||||
| Apomorphine-Induced Rotations (rotations/min) | ||||
| Rotarod Performance (latency to fall, s) | ||||
| Histological/Biochemical Outcomes | ||||
| Tyrosine Hydroxylase (TH) Positive Cell Count in Substantia Nigra | ||||
| Dopamine Levels in Striatum (ng/mg tissue) | ||||
| MMP-2 Gene Expression (fold change) | ||||
| MMP-9 Gene Expression (fold change) | ||||
| miR-149-5p Expression (fold change) |
Data in this table is hypothetical and should be replaced with experimental findings.
Table 2: Comparative Efficacy in an Ischemic Stroke Animal Model
| Parameter | This compound | Alternative (e.g., Aspirin) | Vehicle Control | p-value (this compound vs. Alternative) |
| Functional Outcomes | ||||
| Neurological Deficit Score (e.g., mNSS) | ||||
| Grip Strength (g) | ||||
| Histological/Biochemical Outcomes | ||||
| Infarct Volume (mm³) | ||||
| Neuronal Survival in Penumbra (%) | ||||
| IL-6 Levels in Brain Tissue (pg/mg protein) | ||||
| TNF-α Levels in Brain Tissue (pg/mg protein) | ||||
| Total Antioxidant Capacity (µM) |
Data in this table is hypothetical and should be replaced with experimental findings. In a neonatal rat model of photothrombotic stroke, post-stroke administration of agents like Aspirin, Clopidogrel, and Coenzyme Q10 has been shown to reduce infarct volume and improve motor function.[3][4]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of credible scientific research. Below are examples of methodologies for key in vivo experiments.
Parkinson's Disease Model (6-OHDA Induced)
-
Animal Model: Adult male Sprague-Dawley rats (200-250g) are typically used. Parkinson's disease is induced by a unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[5]
-
Drug Administration: this compound, an alternative agent, or vehicle is administered to the rats. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be clearly defined.[5]
-
Behavioral Testing:
-
Rotation Test: Two weeks post-lesion, apomorphine (B128758) is administered to induce contralateral rotations. The number of full rotations is counted over a set period.[5]
-
Rotarod Test: Motor coordination and balance are assessed by measuring the latency of the rats to fall from a rotating rod.[5]
-
-
Histological and Biochemical Analysis:
Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Adult male rats are subjected to transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Drug Administration: The test compounds (this compound, alternative) or vehicle are administered at a specific time point relative to the ischemic insult (e.g., pre-treatment or post-treatment).
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-ischemia using a standardized scoring system (e.g., modified Neurological Severity Score - mNSS).
-
Infarct Volume Measurement: 24 or 48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Biochemical Analysis: Brain tissue from the ischemic hemisphere is collected to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and markers of oxidative stress using ELISA or other immunoassays.[6]
Visualizing Pathways and Workflows
Diagrams are essential for conveying complex information concisely. Below are examples of how to visualize an experimental workflow and a hypothetical signaling pathway using the DOT language.
Caption: A generalized workflow for in vivo validation of a novel neuroprotective agent.
Caption: Hypothetical signaling pathway for the neuroprotective action of this compound.
By adhering to a structured and comparative approach, researchers can effectively validate the in vivo neuroprotective effects of novel compounds like this compound, paving the way for the development of new and improved therapies for neurodegenerative diseases.
References
- 1. Neuroprotective effects of coenzyme Q10 on neurological diseases: a review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Effective NADPH Oxidase 2 Inhibitor Provides Neuroprotection and Improves Functional Outcomes in Animal Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preventive Effects of Neuroprotective Agents in a Neonatal Rat of Photothrombotic Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of coenzyme Q10 in Parkinson's model via a novel Q10/miR-149-5p/MMPs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of Coenzyme Q10 in ischemia-reperfusion injury via inflammation and oxidative stress reduction in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of JX10's Anti-inflammatory Properties in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of JX10, an investigational drug for acute ischemic stroke. This compound, formerly known as TMS-007, is a small molecule derived from the fungus Stachybotrys microspora and exhibits a dual mechanism of action: thrombolytic and anti-inflammatory.[1][2] This document will focus on its anti-inflammatory characteristics, comparing its mechanism and available data with other relevant therapeutic approaches for ischemic stroke.
This compound: A Dual-Action Candidate for Acute Ischemic Stroke
This compound is a promising therapeutic agent that uniquely combines two critical functions for stroke treatment: breaking down blood clots and reducing inflammation.[1][2][3] Its thrombolytic effect is achieved by inducing a conformational change in plasminogen, which enhances its binding to fibrin (B1330869) and promotes the dissolution of clots.[1] This action is distinct from traditional thrombolytics like tissue plasminogen activator (tPA).[1]
The anti-inflammatory properties of this compound are attributed to its inhibition of soluble epoxide hydrolase (sEH).[1] This enzyme is a key regulator of inflammatory pathways, and its inhibition is a novel strategy for mitigating the inflammatory damage associated with ischemic stroke.
Anti-inflammatory Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition
The primary anti-inflammatory mechanism of this compound is the inhibition of soluble epoxide hydrolase (sEH).[1] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and neuroprotective effects. By inhibiting sEH, this compound increases the bioavailability of EETs, thereby suppressing neuroinflammation.
The signaling pathway is as follows:
Comparative Performance of this compound
Direct quantitative data from preclinical studies on the specific effects of this compound on inflammatory biomarkers such as cytokines and chemokines in brain tissue is not extensively available in the public domain. The Phase 2a clinical trial of this compound reported that systemic pharmacodynamic markers of inflammation were not significantly affected by the treatment.[1] This may suggest a more localized anti-inflammatory effect within the brain tissue that is not readily detected in peripheral blood.
However, the clinical outcomes from the Phase 2a trial provide indirect evidence of its beneficial effects, which may be partly attributable to its anti-inflammatory properties.
Clinical Efficacy of this compound in Acute Ischemic Stroke (Phase 2a Trial)
A randomized, double-blind, placebo-controlled, dose-escalation Phase 2a study was conducted in Japan with patients who had an acute ischemic stroke and were ineligible for tPA or thrombectomy.[4]
| Outcome Measure | This compound (Combined Doses) | Placebo | p-value |
| Excellent Functional Outcome (mRS 0-1 at 90 days) | 40.4% (21/52) | 18.4% (7/38) | 0.03 |
| Symptomatic Intracranial Hemorrhage (sICH) | 0% (0/52) | 2.6% (1/38) | 0.42 |
Data sourced from the Phase 2a clinical trial of this compound (formerly TMS-007).[4]
These results demonstrate a significantly better functional outcome for patients treated with this compound compared to placebo, with a favorable safety profile regarding intracranial hemorrhage.[4]
Comparison with Other Anti-inflammatory Strategies for Ischemic Stroke
Due to the lack of specific preclinical data on this compound's impact on inflammatory biomarkers, a direct quantitative comparison is challenging. Instead, a comparison of its mechanism of action with other anti-inflammatory approaches is presented.
| Therapeutic Agent/Class | Primary Anti-inflammatory Mechanism | Relevance in Ischemic Stroke |
| This compound | Soluble Epoxide Hydrolase (sEH) Inhibition | Investigational. Increases anti-inflammatory EETs, potentially reducing neuroinflammation. |
| Tissue Plasminogen Activator (tPA) | Primarily thrombolytic. May have secondary pro- or anti-inflammatory effects. | Standard of care for thrombolysis. Its direct anti-inflammatory role is complex and not its primary therapeutic target. |
| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Cyclooxygenase (COX) inhibition, reducing prostaglandin (B15479496) synthesis. | Generally not recommended in acute ischemic stroke due to an increased risk of hemorrhagic conversion. |
| Minocycline | Inhibition of microglial activation and suppression of pro-inflammatory cytokine production. | Investigational. Has shown neuroprotective effects in preclinical models. |
| Anti-cytokine therapies (e.g., anti-IL-1, anti-TNF-α) | Neutralization of specific pro-inflammatory cytokines. | Investigational. Mixed results in clinical trials for stroke. |
Expected Anti-inflammatory Effects of sEH Inhibition (Based on Preclinical Data of a Similar sEH Inhibitor)
To illustrate the potential quantitative anti-inflammatory effects of sEH inhibition, preclinical data from a study on AUDA, another selective sEH inhibitor, in a rat model of middle cerebral artery occlusion (MCAO) is presented below. It is important to note that this data is not for this compound but for a compound with a similar mechanism of action.
| Inflammatory Biomarker (mRNA expression in ischemic cortex) | MCAO + Vehicle | MCAO + AUDA | Fold Change |
| Pro-inflammatory | |||
| IL-1β | ~3.5 | ~1.5 | ↓ ~2.3x |
| IL-6 | ~4.0 | ~2.0 | ↓ ~2.0x |
| iNOS | ~3.0 | ~1.0 | ↓ ~3.0x |
| MCP-1 | ~2.5 | ~1.0 | ↓ ~2.5x |
| MMP-9 | ~2.0 | ~0.5 | ↓ ~4.0x |
| Anti-inflammatory | |||
| IL-10 | ~1.0 | ~2.5 | ↑ ~2.5x |
Data is illustrative and based on graphical representations from Yeh et al., 2019, investigating the sEH inhibitor AUDA in a rat MCAO model.
This data suggests that sEH inhibition can lead to a significant reduction in key pro-inflammatory mediators and an increase in anti-inflammatory cytokines in the ischemic brain tissue.
Experimental Protocols
A detailed methodology for a representative preclinical stroke model is provided below.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used experimental model to mimic ischemic stroke in humans.
Objective: To induce a focal cerebral ischemia to study the pathophysiology of stroke and evaluate the efficacy of neuroprotective agents.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Microvascular clips
-
4-0 nylon suture with a silicone-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Maintain the body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Occlusion of the Middle Cerebral Artery (MCA):
-
Carefully dissect the arteries to free them from the surrounding tissue.
-
Ligate the CCA proximally and the ECA distally.
-
Insert a 4-0 nylon suture with a silicone-coated tip into the ICA through the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the MCA.
-
Monitor the cerebral blood flow using a laser Doppler flowmeter to confirm successful occlusion (a drop of >80% is typically required).
-
-
Reperfusion (for transient MCAO models):
-
After the desired period of occlusion (e.g., 60 or 90 minutes), gently withdraw the suture to allow for reperfusion.
-
-
Wound Closure and Post-operative Care:
-
Close the incision in layers.
-
Discontinue anesthesia and allow the animal to recover.
-
Provide post-operative care, including hydration and pain management as needed.
-
-
Assessment of Infarct Volume and Neurological Deficits:
-
At a predetermined time point (e.g., 24 or 48 hours) after MCAO, euthanize the animal.
-
Harvest the brain and slice it into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, while viable tissue is red).
-
Quantify the infarct volume using image analysis software.
-
Neurological deficits can be assessed before euthanasia using a standardized scoring system (e.g., Bederson's scale).
-
Conclusion
This compound represents a novel, dual-action therapeutic candidate for acute ischemic stroke, with a unique anti-inflammatory mechanism centered on the inhibition of soluble epoxide hydrolase. While direct quantitative data on its specific effects on inflammatory biomarkers in preclinical stroke models is limited in publicly available literature, the significant improvement in functional outcomes in a Phase 2a clinical trial suggests a meaningful therapeutic benefit.[4] Its anti-inflammatory action, combined with its thrombolytic properties, positions this compound as a potentially valuable treatment option, warranting further investigation in larger clinical trials. The sEH inhibition pathway is a promising target for mitigating the damaging neuroinflammation that follows an ischemic event.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound for Stroke · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of JX10 with other novel thrombolytics
For Immediate Release
In the dynamic landscape of stroke therapy, the quest for safer and more effective thrombolytic agents is paramount. This guide provides a head-to-head comparison of JX10, a novel investigational drug, with other next-generation thrombolytics, offering researchers, scientists, and drug development professionals a data-driven overview of the current and emerging treatment paradigms for acute ischemic stroke (AIS).
This compound (formerly TMS-007) is a small molecule derived from the fungus Stachybotrys microspora that has shown promise in extending the therapeutic window for AIS patients.[1] Unlike traditional plasminogen activators, this compound possesses a unique dual mechanism of action, combining physiological fibrinolysis with anti-inflammatory properties.[1][2][3] This approach aims to address not only the occlusive thrombus but also the subsequent inflammatory cascade that contributes to neuronal damage.
This report will delve into the comparative efficacy, safety, and mechanistic profiles of this compound against other novel thrombolytics such as Tenecteplase, Reteplase, and Desmoteplase, which have themselves been developed to improve upon the standard of care, Alteplase.
Comparative Performance of Novel Thrombolytics
The following tables summarize key efficacy and safety data from clinical trials of this compound and other novel thrombolytic agents. Direct head-to-head trial data is limited, and comparisons are drawn from separate studies and meta-analyses.
Table 1: Efficacy Outcomes in Acute Ischemic Stroke
| Agent (Trial/Study) | Treatment Window | Primary Efficacy Endpoint | Result |
| This compound (Phase 2a) | Up to 12 hours | Functional Independence (mRS 0-1) at 90 days | 40.4% (this compound) vs. 18.4% (Placebo)[2] |
| Recanalization at 24 hours | 58.3% (this compound) vs. 26.7% (Placebo)[2] | ||
| Tenecteplase (TNK) (ORIGINAL Trial) | Within 4.5 hours | Excellent Functional Outcome (mRS 0-1) at 90 days | 72.7% (TNK) vs. 70.3% (Alteplase) - Noninferior[4] |
| Reteplase (r-PA) (Network Meta-Analysis) | Within 4.5 hours | Excellent Functional Outcome (mRS 0-1) | Significantly improved vs. Alteplase (RR=1.13)[5] |
| Desmoteplase (DIAS Trial) | 3 to 9 hours | Favorable Clinical Outcome (mRS, NIHSS, BI) at 90 days | Up to 60.0% (125 µg/kg) vs. 22.2% (Placebo)[6][7] |
| Reperfusion at 4-8 hours | Up to 71.4% (125 µg/kg) vs. 19.2% (Placebo)[6][7] |
mRS: modified Rankin Scale; NIHSS: National Institutes of Health Stroke Scale; BI: Barthel Index; RR: Risk Ratio.
Table 2: Safety Outcomes (Symptomatic Intracranial Hemorrhage - sICH)
| Agent (Trial/Study) | sICH Rate (Drug) | sICH Rate (Control) | Notes |
| This compound (Phase 2a) | 0% (0/52) | 2.6% (1/38) | No sICH events with deterioration of ≥4 points in NIHSS score within 24 hours.[1] |
| Tenecteplase (TNK) (Network Meta-Analysis) | Higher incidence vs. Alteplase (RR=4.16) | Compared to Alteplase | Meta-analysis results can vary based on included studies.[8] |
| Reteplase (r-PA) (Network Meta-Analysis) | Not significantly different from Alteplase | Compared to Alteplase | [5] |
| Desmoteplase (DIAS Trial) | 2.2% (weight-adjusted doses) | 0% | Initial fixed, higher doses showed excessive sICH rates (26.7%).[6][7] |
Mechanism of Action: Signaling Pathways
The primary mechanism for most thrombolytics involves the conversion of plasminogen to plasmin, which then degrades the fibrin (B1330869) matrix of a thrombus. However, variations in fibrin specificity, resistance to inhibitors, and additional biological activities differentiate these agents.
Caption: Comparative mechanisms of action for novel thrombolytics.
This compound's dual-action pathway is distinct. While it promotes fibrinolysis, it also inhibits soluble epoxide hydrolase (sEH), an activity associated with anti-inflammatory effects.[2] This contrasts with agents like Tenecteplase and Desmoteplase, which are variants of tissue plasminogen activator (t-PA) engineered for higher fibrin specificity and longer half-lives.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summarized protocols for key experiments cited in the development of these agents.
Protocol 1: Phase IIa Clinical Trial for this compound in AIS
-
Objective: To evaluate the safety and efficacy of this compound in extending the therapeutic window for AIS.
-
Design: A multicenter, randomized, placebo-controlled trial.
-
Patient Population: 90 Japanese patients with AIS ineligible for standard reperfusion therapies, with NIH Stroke Scale (NIHSS) scores of 6 to 23, within 12 hours of last known normal.[2]
-
Intervention: Intravenous administration of this compound (at doses of 1, 3, and 6 mg/kg) or placebo.[2]
-
Primary Endpoints:
-
Secondary Endpoints: Recanalization of occluded vessels at 24 hours, assessed by angiography.[2]
Protocol 2: MRI-Based Thrombolysis Trial for Desmoteplase (DIAS)
-
Objective: To evaluate the safety and efficacy of intravenous desmoteplase administered 3 to 9 hours after ischemic stroke onset.
-
Design: A placebo-controlled, double-blind, randomized, dose-finding phase II trial.[6][7]
-
Patient Population: Patients with NIHSS scores of 4 to 20 and MRI evidence of a perfusion/diffusion mismatch.[6][7]
-
Intervention: Intravenous desmoteplase at various weight-adjusted doses (e.g., 62.5 µg/kg, 90 µg/kg, 125 µg/kg) or placebo.[6][7]
-
Primary Endpoints:
Experimental and Logical Workflow
The development and approval of a novel thrombolytic agent follows a rigorous, multi-stage process, from preclinical modeling to large-scale clinical trials.
Caption: Generalized workflow for novel thrombolytic drug development.
Conclusion and Future Directions
This compound represents a promising development in AIS therapy, with early clinical data suggesting a favorable safety profile and potential efficacy in an extended time window.[1][2] Its dual anti-inflammatory and thrombolytic mechanism offers a novel therapeutic strategy.
Compared to other novel agents like Tenecteplase and Reteplase, which offer pharmacokinetic advantages and non-inferiority or superiority to Alteplase within the conventional 4.5-hour window, this compound's primary differentiator is its potential to treat patients up to 12 or 24 hours after symptom onset.[2][11] Desmoteplase also showed promise in a late window but has faced setbacks in Phase III trials.[10]
The ongoing ORION study, a global registrational trial for this compound, will be critical in confirming the promising Phase IIa results and establishing its role in the clinical management of acute ischemic stroke.[3][11] For researchers and developers, this compound's unique mechanism underscores the potential of targeting both thrombosis and inflammation in the treatment of ischemic stroke.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Novel Stroke Drug Shows 12-Hour Window | Conexiant [conexiant.com]
- 3. corxelbio.com [corxelbio.com]
- 4. binasss.sa.cr [binasss.sa.cr]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. The Desmoteplase in Acute Ischemic Stroke Trial (DIAS): a phase II MRI-based 9-hour window acute stroke thrombolysis trial with intravenous desmoteplase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Development and Testing of Thrombolytics in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desmoteplase - Wikipedia [en.wikipedia.org]
- 11. clinicaltrials.eu [clinicaltrials.eu]
Comparative Clinical Analysis: A Case Study of Olaparib vs. Placebo in BRCA-Mutated Ovarian Cancer
Introduction: This guide provides a comparative analysis of a targeted therapy against the standard of care, using a well-documented clinical trial as a representative example. Due to the absence of publicly available clinical trial data for a compound designated "JX10," this document utilizes the pivotal SOLO-1 trial (NCT01844986) to illustrate the required format and depth of analysis. The SOLO-1 trial evaluates the PARP inhibitor Olaparib as a maintenance therapy compared to a placebo in patients with newly diagnosed, advanced ovarian cancer harboring a BRCA1/2 mutation, following a response to platinum-based chemotherapy.[1][2]
Data Presentation: Efficacy Outcomes
The quantitative outcomes from the SOLO-1 trial demonstrate a significant improvement in key survival metrics for patients treated with Olaparib compared to the placebo arm. The data, collected over a multi-year follow-up period, are summarized below.
Table 1: Progression-Free Survival (PFS) and Overall Survival (OS)
| Endpoint | Olaparib (n=260) | Placebo (n=131) | Hazard Ratio (95% CI) | P-value | Data Cutoff / Follow-up |
| Median PFS | 56.0 months | 13.8 months | 0.33 (0.25 - 0.43) | <0.001 | 5-year follow-up[3] |
| Median OS | Not Reached | 75.2 months | 0.55 (0.40 - 0.76) | 0.0004 | 7-year follow-up[3][4] |
| % Alive at 7 Years | 67.0% | 46.5% | N/A | N/A | 7-year follow-up[3] |
| Note: The p-value for OS was considered clinically meaningful but did not meet the prespecified threshold for statistical significance at this descriptive analysis.[3] |
Table 2: Secondary Efficacy Endpoints (7-Year Follow-up)
| Endpoint | Olaparib (n=260) | Placebo (n=131) | Hazard Ratio (95% CI) |
| Median Time to First Subsequent Therapy or Death (TFST) | 64.0 months | 15.1 months | 0.37 (0.28 - 0.48)[3] |
| Median Time to Second Subsequent Therapy or Death (TSST) | 93.2 months | 40.7 months | 0.50 (0.37 - 0.67)[3] |
Experimental Protocols: SOLO-1 Trial
The SOLO-1/GOG 3004 trial was a Phase III, randomized, double-blind, placebo-controlled, multicenter study designed to assess the efficacy of Olaparib as a maintenance monotherapy.[5][6]
1. Patient Population:
-
Inclusion Criteria: The trial enrolled female patients with newly diagnosed, histologically confirmed, advanced (FIGO Stage III-IV) high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer.[6][7] A critical requirement was the presence of a deleterious or suspected deleterious germline or somatic mutation in the BRCA1 or BRCA2 genes.[5][8] Enrolled patients must have completed first-line platinum-based chemotherapy and achieved a clinical complete or partial response.[6][9]
2. Study Design and Treatment:
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Olaparib or a matching placebo.[6][8]
-
Intervention Arm: Olaparib administered as 300 mg tablets, taken twice daily.[6][10]
-
Control Arm: Matched placebo tablets taken twice daily.[6]
-
Treatment Duration: Treatment was administered for up to two years or until disease progression.[3] Patients who still showed evidence of disease at the two-year mark could continue treatment if the investigator deemed it beneficial.[5][11]
3. Endpoints and Assessments:
-
Primary Endpoint: The primary objective was Progression-Free Survival (PFS), assessed by the investigator according to the Response Evaluation Criteria in Solid Tumours (RECIST), version 1.1.[5][11]
-
Key Secondary Endpoints: Secondary endpoints included Overall Survival (OS), time to second progression (PFS2), time to first subsequent therapy or death (TFST), and health-related quality of life.[6][8][11]
-
Tumor Assessment: Disease status was monitored via CT or MRI scans at baseline, then every 12 weeks for the first three years, and every 24 weeks thereafter until objective disease progression was confirmed.[5][6]
Mandatory Visualizations
Mechanism of Action: Synthetic Lethality
The therapeutic action of Olaparib is based on the principle of synthetic lethality. Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme essential for repairing DNA single-strand breaks (SSBs).[10][12] In cancer cells with a BRCA1/2 mutation, the primary pathway for repairing DNA double-strand breaks (DSBs), known as homologous recombination repair, is deficient.[10][12] When PARP is inhibited by Olaparib, unrepaired SSBs accumulate and collapse into toxic DSBs during DNA replication. The cell's inability to repair these DSBs due to the underlying BRCA mutation leads to genomic instability and subsequent cell death (apoptosis).[13]
Caption: Mechanism of Olaparib via synthetic lethality in BRCA-mutated cells.
Experimental Workflow: SOLO-1 Trial Logic
The diagram below outlines the logical flow for a patient participating in the SOLO-1 clinical trial, from initial screening and enrollment through randomization, treatment, and follow-up for the primary endpoint analysis.
Caption: High-level workflow of the SOLO-1 clinical trial design.
References
- 1. youtube.com [youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. urology-textbook.com [urology-textbook.com]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
- 13. nbinno.com [nbinno.com]
JX10 (TMS-007) in Acute Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JX10 (TMS-007), a novel investigational drug for acute ischemic stroke (AIS), with current therapeutic alternatives. The analysis is based on the published results of the Phase 2a clinical trial of this compound, supported by experimental data and a detailed examination of its mechanism of action.
Executive Summary
This compound (TMS-007) has emerged as a promising candidate for the treatment of acute ischemic stroke, demonstrating a dual mechanism of action that includes both thrombolytic and anti-inflammatory effects. The recently concluded Phase 2a clinical trial highlights its potential to extend the therapeutic window for AIS patients who are ineligible for current standard-of-care treatments like tissue-type plasminogen activator (tPA) or mechanical thrombectomy. This guide synthesizes the key findings from this trial, outlines the experimental protocols, and visually represents the drug's signaling pathway and the clinical trial workflow.
Data Presentation: this compound Phase 2a Clinical Trial Results
The Phase 2a trial was a multicenter, randomized, double-blind, placebo-controlled, dose-escalation study conducted in Japan. It enrolled 90 patients with AIS who were unable to receive tPA or thrombectomy within 12 hours of the last known normal.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound Cohorts (n=52) | Placebo (n=38) |
| Median Age (range), years | 76.5 (42-87) | 75.0 (34-85) |
| Female, n (%) | 18 (34.6) | 10 (26.3) |
| Median NIHSS Score (range) at Baseline | 8 (6-21) | 8 (6-22) |
| Median Time from Last Known Normal to Dosing (range), hours | 9.5 (5.0-12.1) | 10.0 (3.7-12.0) |
Table 2: Efficacy Outcomes
| Outcome | This compound Cohorts | Placebo | p-value |
| Primary Endpoint | |||
| Symptomatic Intracranial Hemorrhage (sICH) Incidence | 0% (0/52) | 2.6% (1/38) | 0.42 |
| Secondary Endpoints | |||
| Modified Rankin Scale (mRS) score 0-1 at Day 90, n (%) | 40.4% (21/52) | 18.4% (7/38) | 0.03 |
| Vessel Patency at 24 hours in patients with baseline arterial occlusive lesion score <3, n (%) | 58.3% (14/24) | 26.7% (4/15) | - |
| Odds Ratio for Vessel Patency Improvement | 4.23 (95% CI, 0.99-18.07) | - | - |
Experimental Protocols
This compound Phase 2a Clinical Trial Methodology
The Phase 2a study of this compound was designed to assess its safety, efficacy, pharmacokinetics, and pharmacodynamics in patients with acute cerebral infarction.
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial.
-
Conducted at 41 sites in Japan.
Patient Population:
-
Patients with acute ischemic stroke who were unable to receive tissue-type plasminogen activator (tPA) or thrombectomy.
-
Treatment was administered within 12 hours of the last known normal (LKN).
Intervention:
-
Patients were enrolled into one of three consecutive cohorts and received a single intravenous infusion of this compound at doses of 1, 3, or 6 mg/kg, or a placebo.
Endpoints:
-
Primary Endpoint: Incidence of symptomatic intracranial hemorrhage (sICH) with a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points within 24 hours of drug administration.
-
Secondary Endpoints:
-
Proportion of patients with a modified Rankin Scale (mRS) score of 0 to 1 on day 90.
-
Vessel patency at 24 hours in patients with a baseline arterial occlusive lesion score of less than 3.
-
Mandatory Visualizations
This compound Signaling Pathway
This compound's unique dual-action mechanism targets both the thrombotic and inflammatory pathways in acute ischemic stroke. It is a member of the Stachybotrys microspora triprenyl phenol (B47542) family and acts as an inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, this compound prevents the degradation of anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), leading to their accumulation. These molecules have vasodilatory and anti-inflammatory properties, contributing to neuroprotection.
Caption: this compound inhibits sEH, increasing anti-inflammatory EETs.
This compound Phase 2a Clinical Trial Workflow
The workflow of the this compound Phase 2a clinical trial followed a structured, multi-step process from patient screening to final outcome assessment.
JX10: Extending the Therapeutic Window in Acute Ischemic Stroke
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of JX10, a novel thrombolytic agent, with the current standard of care, alteplase (B1167726) (t-PA), and another emerging alternative, tenecteplase. The focus is on validating the extended therapeutic window of this compound, supported by data from recent clinical trials.
Executive Summary
Acute ischemic stroke (AIS) is a leading cause of death and disability worldwide, with a narrow therapeutic window for effective treatment. The current standard of care, intravenous alteplase (t-PA), is limited to a 4.5-hour window after symptom onset.[1] this compound, a novel investigational drug with a dual mechanism of action, has shown promise in extending this critical treatment window. Clinical trial data suggests this compound is well-tolerated and may improve functional outcomes in patients treated up to 12 hours after the last known normal. This guide presents the available data to support the validation of this extended therapeutic window.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound compared to alteplase and tenecteplase, based on available clinical trial data.
Table 1: Efficacy Outcomes in Acute Ischemic Stroke
| Outcome Measure | This compound (within 12 hours) | Alteplase (within 4.5 hours) | Tenecteplase (within 4.5 hours) |
| Excellent Functional Outcome (mRS 0-1) at 90 days | 40.4% (21/52 patients)[2] | Varies by study; a meta-analysis showed a significant increase in favorable outcomes (OR 1.31)[3] | A meta-analysis showed a potential for better efficacy at a 0.25 mg/kg dose (OR 1.21)[4] |
| Good Functional Outcome (mRS 0-2) at 90 days | 53.8% (28/52 patients)[5] | A meta-analysis showed a 7.2% absolute increase in good outcomes in the 3-4.5 hour window[3] | No significant difference compared to alteplase in a meta-analysis[4] |
| Vessel Recanalization at 24 hours | 58.3% (14/24 patients with baseline occlusion)[2] | Data not consistently reported in the same format | Showed a 12% absolute increase in successful recanalization compared to alteplase in one study[4] |
Table 2: Safety Outcomes in Acute Ischemic Stroke
| Safety Endpoint | This compound (within 12 hours) | Alteplase (within 4.5 hours) | Tenecteplase (within 4.5 hours) |
| Symptomatic Intracranial Hemorrhage (sICH) | 0% (0/52 patients)[2] | Approximately 6% | No significant difference compared to alteplase at 0.1 mg/kg and 0.25 mg/kg doses; increased risk at 0.4 mg/kg[4] |
Table 3: Patient Demographics and Baseline Characteristics (this compound Phase 2a Trial)
| Characteristic | This compound Cohorts (n=52) | Placebo (n=38) |
| Median Age (range) | 76.5 (42-87) years[2] | 75.0 (34-85) years[2] |
| Female Sex | 34.6% (18/52) | 26.3% (10/38)[2] |
| Median Baseline NIHSS Score (range) | 8 (6-21)[2] | 8 (6-22)[2] |
| Median Dosing Time from Last Known Normal (range) | 9.5 (5.0-12.1) hours[2] | 10.0 (3.7-12.0) hours[2] |
Experimental Protocols
This compound Phase 2a Clinical Trial Protocol
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation Phase 2a study conducted in Japan.[2]
Patient Population: Patients with acute ischemic stroke who were ineligible for treatment with tissue-type plasminogen activator (t-PA) or thrombectomy and were within 12 hours of the last known normal.[2]
Inclusion Criteria (Abbreviated):
-
Diagnosis of acute ischemic stroke.
-
Ability to initiate treatment within 12 hours of last known normal.
Exclusion Criteria (Abbreviated):
-
Ineligibility for t-PA or thrombectomy.
-
Active systemic or intracranial hemorrhage.
-
Suspected subarachnoid hemorrhage.
-
Baseline international normalized ratio of prothrombin time ≥2.6.
Intervention: Single intravenous infusion of this compound at doses of 1, 3, or 6 mg/kg, or placebo.
Primary Endpoint: Incidence of symptomatic intracranial hemorrhage within 24 hours of drug administration.[2]
Secondary Endpoints:
Standard of Care: Alteplase (t-PA) Administration Protocol
Dosage: 0.9 mg/kg total dose (maximum 90 mg), with 10% administered as an initial intravenous bolus over 1 minute, and the remaining 90% infused over 60 minutes.
Time Window: Within 3 to 4.5 hours of symptom onset.
Pre-Treatment Assessment:
-
Exclusion of intracranial hemorrhage via neuroimaging (e.g., non-contrast CT).
-
Blood pressure ≤185/110 mmHg.
-
Assessment for contraindications (e.g., active internal bleeding, recent surgery, bleeding diathesis).
Post-Treatment Management:
-
Maintain blood pressure below 180/105 mmHg for 24 hours.
-
Frequent neurological assessments.
-
Avoidance of antiplatelet and anticoagulant therapy for 24 hours.
Visualizing the Evidence
This compound Mechanism of Action
This compound exhibits a dual mechanism of action that contributes to its therapeutic effect in acute ischemic stroke. It possesses both thrombolytic and anti-inflammatory properties.
Caption: Dual mechanism of action of this compound.
This compound Phase 2a Experimental Workflow
The workflow of the this compound Phase 2a clinical trial involved several key stages from patient screening to final analysis.
Caption: this compound Phase 2a clinical trial workflow.
Validating the Extended Therapeutic Window
The potential of this compound to extend the therapeutic window for acute ischemic stroke is a key differentiator from the current standard of care.
Caption: this compound's extended therapeutic window.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenecteplase versus alteplase for patients with acute ischemic stroke: a meta-analysis of randomized controlled trials | Aging [aging-us.com]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. ahajournals.org [ahajournals.org]
Comparative Safety Profile of JX10 Versus Other Thrombolytics: A Guide for Researchers
Introduction
The landscape of thrombolytic therapy is continually evolving, with novel agents being developed to improve upon the safety and efficacy of established treatments. This guide provides a comparative analysis of the safety profile of the investigational thrombolytic agent, JX10, against commonly used thrombolytics: Alteplase, Reteplase, and Tenecteplase. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential advantages.
The information presented herein is based on hypothetical preclinical and early-phase clinical data for this compound, contrasted with published data for the comparator agents.
Data Presentation: Comparative Safety Profiles
The following tables summarize the key safety parameters of this compound and other leading thrombolytic agents.
Table 1: Incidence of Major Adverse Events (Hypothetical Phase II Clinical Data)
| Adverse Event | This compound (n=100) | Alteplase (n=100)[1][2] | Reteplase (n=100)[3][4][5][6] | Tenecteplase (n=100)[7] |
| Symptomatic Intracranial Hemorrhage (sICH) | 1.0% | 2.7 - 6.0% | ~2.0% | 2.9% |
| Major Extracranial Bleeding | 3.0% | 5.0 - 10.0% | 4.0 - 9.0% | 4.0 - 7.0% |
| Minor Bleeding (e.g., at puncture sites) | 15.0% | 20.0 - 30.0% | 25.0 - 35.0% | 18.0 - 28.0% |
| Allergic Reactions (including angioedema) | <1.0% | 1.0 - 2.0% | <1.0% | <1.0% |
| Systemic Fibrinogenolysis (Significant Depletion) | 5.0% | 20.0 - 40.0% | 15.0 - 30.0% | 10.0 - 20.0% |
Table 2: Pharmacokinetic and Fibrin (B1330869) Specificity Profile
| Parameter | This compound | Alteplase[1] | Reteplase[3] | Tenecteplase[8][9] |
| Plasma Half-life | ~40 minutes | 4-6 minutes | 13-16 minutes | ~20 minutes |
| Fibrin Specificity | High | Moderate | Low | High |
| Administration | Single IV Bolus | IV Bolus + Infusion | Double IV Bolus | Single IV Bolus |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of safety data. The following are protocols for key experiments cited in the safety assessment of thrombolytic agents.
Rabbit Model of Thrombolysis and Bleeding
This preclinical model is designed to assess both the efficacy (clot lysis) and safety (bleeding time) of a thrombolytic agent.
-
Objective: To determine the thrombolytic efficacy and the effect on hemostasis of this compound compared to a standard thrombolytic agent.
-
Methodology:
-
Anesthetize New Zealand White rabbits.
-
Induce the formation of a stable thrombus in the femoral artery by endothelial injury and stasis.
-
Administer the investigational thrombolytic (this compound) or a comparator agent at clinically relevant doses.
-
Monitor arterial blood flow to quantify the extent and time to reperfusion.
-
Measure bleeding time by making a standardized incision on the ear and recording the time to cessation of bleeding.
-
Collect blood samples at baseline and at specified intervals post-administration to measure fibrinogen levels, fibrin degradation products (FDPs), and other coagulation parameters.[10]
-
-
Endpoints:
-
Primary Efficacy: Percentage of clot lysis and time to reperfusion.
-
Primary Safety: Duration of bleeding time.
-
Secondary Safety: Reduction in systemic fibrinogen levels.
-
Assay for Fibrinogen Degradation Products (FDPs)
This in vitro assay quantifies the degree of systemic fibrinogenolysis, a key indicator of the systemic lytic state induced by a thrombolytic agent.[11][12][13]
-
Objective: To measure the concentration of FDPs in plasma following administration of a thrombolytic agent.
-
Methodology:
-
Collect blood samples in tubes containing 3.2% buffered sodium citrate.[11]
-
Prepare platelet-poor plasma by centrifugation.
-
Use a latex agglutination immunoassay.[11][14] Latex particles are coated with monoclonal antibodies specific to FDPs (fragments D and E).
-
Mix dilutions of the patient's plasma with the antibody-coated latex particles.
-
The presence of FDPs will cause macroscopic agglutination.
-
Semi-quantitate the FDP levels by comparing the agglutination pattern to a positive control.[11]
-
-
Interpretation: Higher levels of FDPs indicate greater systemic fibrinolytic activity and a potentially higher risk of bleeding complications.[15]
Non-Clinical Safety Studies for Human Clinical Trials
As per the ICH M3(R2) guidelines, a comprehensive set of non-clinical safety studies is required to support human clinical trials.[16][17][18][19]
-
Objective: To characterize the toxic effects of the investigational drug with respect to target organs, dose dependence, and potential reversibility.[20]
-
Study Types:
-
Pharmacology Studies: To investigate the mechanism of action and effects on physiological systems.
-
General Toxicity Studies: To assess the overall toxicity profile in two mammalian species (one rodent, one non-rodent).
-
Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the drug and its relationship to the toxicity findings.
-
Reproduction Toxicity Studies: To evaluate the potential effects on fertility and embryonic development.
-
Genotoxicity Studies: To assess the potential for the drug to cause genetic mutations.[16]
-
Immunotoxicity and Phototoxicity: Conducted on a case-by-case basis.[17]
-
Mandatory Visualizations
Signaling Pathway: Fibrinolysis
The following diagram illustrates the mechanism of action of tissue plasminogen activators (t-PAs) like this compound, Alteplase, and Tenecteplase.
Caption: Mechanism of action of fibrin-specific thrombolytic agents.
Experimental Workflow: Preclinical Safety Assessment
The following diagram outlines a typical workflow for the preclinical safety assessment of a novel thrombolytic agent.
Caption: Workflow for preclinical safety evaluation of a thrombolytic agent.
References
- 1. Alteplase - Wikipedia [en.wikipedia.org]
- 2. Alteplase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reteplase (Retavase) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 4. drugs.com [drugs.com]
- 5. Reteplase, recombinant (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 6. drugs.com [drugs.com]
- 7. Tenecteplase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accp.confex.com [accp.confex.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Assessing Safety of Thrombolytic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. Measurement of fibrinogen degradation products (FDP) in serum of normal and tumor-bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fibrinogen Degradation Products Semi Quantitative Test | Ulta Lab Tests [ultalabtests.com]
- 14. Fibrinogen Degradation Products [FDPs] [practical-haemostasis.com]
- 15. Fibrin and Fibrinogen-Degradation Products: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 16. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ICH Official web site : ICH [ich.org]
- 19. ICH M3 R2 approaches for exploratory studies | TRACER CRO [tracercro.com]
- 20. pmda.go.jp [pmda.go.jp]
JX10: A New Horizon in Stroke Therapy Benchmarked Against Next-Generation Treatments
A detailed comparative analysis of JX10's performance against emerging therapies for acute ischemic stroke, providing researchers, scientists, and drug development professionals with essential experimental data and insights into its potential as a transformative treatment.
In the dynamic landscape of stroke therapeutics, this compound is emerging as a promising candidate, distinguished by its dual mechanism of action that offers both thrombolytic and anti-inflammatory benefits.[1] This guide provides a comprehensive benchmark of this compound's performance against a range of next-generation stroke therapies, including advanced thrombolytics, neuroprotective agents, and innovative device-based interventions. Through a detailed examination of available clinical and preclinical data, this report aims to equip researchers and drug development professionals with a clear, data-driven perspective on the evolving standards of stroke care.
Performance Benchmarking: this compound in the Context of Modern Stroke Therapies
The therapeutic potential of this compound is underscored by the results of its Phase 2a clinical trial. This study demonstrated this compound's ability to safely and effectively treat acute ischemic stroke patients within a 12-hour window from the last known normal, a significant extension compared to the standard 4.5-hour window for tissue plasminogen activator (tPA).[1] To contextualize these findings, the following tables present a comparative summary of this compound's performance metrics alongside those of other next-generation therapies.
| Therapy | Mechanism of Action | Therapeutic Window | Trial Phase | Key Efficacy Outcomes | Key Safety Outcomes |
| This compound | Thrombolytic and anti-inflammatory (sEH inhibition)[1] | Up to 12-24 hours[2][3] | Phase 2/3[2][3] | Phase 2a: Improved functional outcomes (modified Rankin Scale score) vs. placebo.[2] | Phase 2a: No symptomatic intracranial hemorrhage reported.[1] |
| Tenecteplase | Thrombolytic (modified tPA) | Up to 4.5-24 hours[4] | Phase 3/Approved | Non-inferior to alteplase (B1167726) in treating acute ischemic stroke within 4.5 hours.[5] May improve functional outcomes in the 3-4.5 hour window compared to alteplase.[5] | Higher incidence of symptomatic intracranial hemorrhage compared to standard medical care in some analyses.[6][7] |
| Sovateltide | Endothelin-B receptor agonist; promotes neurovascular remodeling.[8] | Within 24 hours[8][9] | Phase 3[10][11] | Phase 3: Significant improvement in modified Rankin Scale (mRS) and NIHSS scores at 90 days vs. control.[10][11] | Well-tolerated with no drug-related adverse events reported in Phase 2 and 3 trials.[9][11] |
| Vivistim Paired VNS System | Vagus nerve stimulation paired with rehabilitation to enhance neuroplasticity.[12] | Chronic stroke (months to years post-stroke)[12][13] | FDA Approved[14] | Significant improvements in upper extremity motor impairment and function compared to rehabilitation alone.[13] | Safety profile similar to VNS implantations for other conditions like epilepsy.[15] |
| AST-004 | Adenosine (B11128) A1/A3 receptor agonist; cerebroprotective.[16][17] | Preclinical/Phase 1 | Phase 1[16][17] | Preclinical (non-human primate): Up to 45% reduction in stroke lesion volume beyond reperfusion alone.[18][19] | Phase 1 (healthy subjects): Safe and well-tolerated.[16][17] |
| NVG-291 | Promotes nervous system repair, plasticity, and axonal regeneration.[20] | Preclinical: Effective up to 7 days post-stroke.[20][21] | Phase 1b/2 | Preclinical (rodent): Significant improvement in motor, sensory, and cognitive functions.[20][22] | Phase 1 (healthy subjects): Well-tolerated.[20] |
| Mesenchymal Stem Cells (MSCs) | Promote recovery through various mechanisms including neuroplasticity. | Subacute phase | Clinical Trials | Significant improvements in motor-NIHSS and motor-Fugl-Meyer scores in some trials.[23][24] | Generally considered safe and feasible.[23][24] |
| P2X4 Receptor Inhibitors | Blockade of P2X4 receptors on immune cells to reduce neuroinflammation.[25][26] | Preclinical | Preclinical | Preclinical (mouse): Reduced infarct volume, neurological deficits, and improved motor recovery.[25][27] | N/A (Preclinical) |
Experimental Protocols: A Closer Look at the Methodologies
To facilitate a deeper understanding and replication of the key findings, this section outlines the methodologies for pivotal experiments cited in this guide.
This compound Phase 2a Clinical Trial Protocol
The Phase 2a study of this compound was a multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial conducted in Japan.[28][29]
-
Objective: To evaluate the safety and efficacy of this compound in patients with acute ischemic stroke who were ineligible for tPA or thrombectomy.
-
Patient Population: Patients with acute ischemic stroke with last known normal within 12 hours.
-
Intervention: Single intravenous infusion of this compound at escalating doses (1, 3, or 6 mg/kg) or placebo.[28]
-
Primary Endpoint: Incidence of symptomatic intracranial hemorrhage (sICH) with a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points within 24 hours of administration.[28][29]
-
Secondary Endpoints: Included assessments of functional outcome using the modified Rankin Scale (mRS).
Sovateltide Phase 3 Clinical Trial Protocol
This was a randomized, double-blind, placebo-controlled Phase 3 trial.[10][11]
-
Objective: To determine the effect of sovateltide on neurological outcomes in patients with acute cerebral ischemic stroke.
-
Patient Population: Adult patients with radiologically confirmed acute ischemic stroke.[10][11]
-
Intervention: Sovateltide or a control medication administered alongside standard of care.[10]
-
Primary Objective: Assessment of neurologic outcomes based on mRS, NIHSS, and Barthel Index (BI) scores at 90 days.[10]
Vivistim Paired VNS System Pivotal Trial (VNS-REHAB)
This was a pivotal, randomized, triple-blinded, sham-controlled study.[14]
-
Objective: To evaluate the efficacy of vagus nerve stimulation (VNS) paired with rehabilitation for improving upper extremity motor function in chronic ischemic stroke patients.
-
Patient Population: Patients with moderate to severe upper extremity mobility impairments resulting from chronic ischemic stroke.[14]
-
Intervention: All participants had a VNS device implanted and were randomized to receive either rehabilitation plus active VNS or rehabilitation plus sham stimulation.[14]
-
Primary Outcome: Change in the Upper Extremity Fugl-Meyer Assessment score.
Signaling Pathways and Mechanisms of Action
The diverse therapeutic strategies for stroke target various biological pathways. The following diagrams illustrate the mechanisms of action for this compound and a representative neuroinflammatory pathway targeted by emerging therapies.
This compound Dual Mechanism of Action
This compound is believed to exert its therapeutic effects through two distinct mechanisms: thrombolysis and anti-inflammation.[1] It promotes the breakdown of blood clots by altering the structure of plasminogen and reduces ischemia-reperfusion injury through the inhibition of soluble epoxide hydrolase (sEH), which has anti-inflammatory effects.[1]
P2X4 Receptor-Mediated Neuroinflammation
In the aftermath of a stroke, dying brain cells release adenosine triphosphate (ATP), which can over-stimulate P2X4 receptors on immune cells like microglia and macrophages.[25][26] This activation contributes to a harmful inflammatory cascade. P2X4 receptor inhibitors aim to block this pathway, thereby reducing neuroinflammation and subsequent brain damage.[25][30]
Conclusion
References
- 1. tms-japan.co.jp [tms-japan.co.jp]
- 2. This compound for Stroke · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. vjneurology.com [vjneurology.com]
- 6. Efficacy and Safety of Tenecteplase in Acute Ischemic Stroke: A Meta‐Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Efficacy of Sovateltide (IRL-1620) in a Multicenter Randomized Controlled Clinical Trial in Patients with Acute Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Sovateltide Improved Neurologic Outcomes for Ischemic Stroke - - Practical Neurology [practicalneurology.com]
- 11. Clinical Phase III Trial Results Demonstrating Sovateltide's Efficacy to Treat Acute Cerebral Ischemic Stroke Presented at The International Stroke Conference 2023 [prnewswire.com]
- 12. Clinical Data - Vivistim [vivistim.com]
- 13. Positive Stroke Rehabilitation Clinical Trial Results for the Vivistim® Paired VNS™ System Published in The Lancet [prnewswire.com]
- 14. vjneurology.com [vjneurology.com]
- 15. Vagus nerve stimulation paired with rehabilitation for stroke: Implantation experience from the VNS-REHAB trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. astrocytepharma.com [astrocytepharma.com]
- 19. ahajournals.org [ahajournals.org]
- 20. NervGen Pharma’s NVG-291-R Demonstrates Significant Functional Repair From a Stroke 7 Days After Onset in Landmark Preclinical Study by University of Cincinnati and Case Western Reserve University - BioSpace [biospace.com]
- 21. NervGen Pharma’s NVG-291-R Demonstrates Significant Functional Repair From a Stroke 7 Days After Onset in Landmark Preclinical Study by University of Cincinnati and Case Western Reserve University | Nasdaq [nasdaq.com]
- 22. Study: Novel drug promotes nervous system repair in animal models of stroke | EurekAlert! [eurekalert.org]
- 23. researchgate.net [researchgate.net]
- 24. Cerebral Ischemia | Autologous Mesenchymal Stem Cells Improve Motor Recovery in Subacute Ischemic Stroke: a Randomized Clinical Trial | springermedicine.com [springermedicine.com]
- 25. Neuroprotective and Neuro-rehabilitative Effects of Acute Purinergic Receptor P2X4 (P2X4R) Blockade after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Deletion of the P2X4 receptor is neuroprotective acutely, but induces a depressive phenotype during recovery from ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ahajournals.org [ahajournals.org]
- 29. Anti-Inflammatory Thrombolytic this compound (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Revealing the Novel Role of Purinergic Receptor P2X4 in Phagocytic Uptake After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of JX10: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for a compound uniquely identified as "JX10" is not publicly available, this guide provides essential, step-by-step procedures for the safe handling and disposal of research-grade chemicals, in line with general laboratory safety protocols. The information presented here is synthesized from established guidelines for hazardous waste management and should be adapted to comply with institutional and local regulations.
It is critical to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical, including this compound, before handling or disposal. In the absence of a specific SDS for this compound, it should be treated as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of laboratory chemical waste.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or latex) are essential. For tasks with a higher risk of splashing, a lab coat or chemical-resistant apron should also be worn.
-
Respiratory Protection: If working in an area with poor ventilation or if the chemical is volatile, a NIOSH-approved respirator may be necessary.
In the event of a spill, contain the material with an inert absorbent, such as sand or earth, and place it in a designated chemical waste container.[1] The spill area should then be thoroughly cleaned. For large spills, dike the area to prevent spreading.[1]
II. This compound Disposal Protocol: A Step-by-Step Guide
The disposal of chemical waste like this compound must be handled systematically to ensure safety and regulatory compliance.
Step 1: Waste Identification and Characterization
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected separately from other waste streams. If this compound was used in a solution, the waste should be categorized based on the solvent (e.g., halogenated or non-halogenated solvents).[3][4]
Step 3: Container Selection and Labeling
-
Container: Use a container that is compatible with the chemical waste. Glass or high-density polyethylene (B3416737) (HDPE) are often suitable choices.[4][5] The container must be in good condition, with no leaks, and have a secure, screw-on cap.[3][5]
-
Labeling: The container must be clearly labeled.[3] The label should include:
Step 4: Waste Accumulation and Storage
-
Waste containers should be kept closed at all times, except when adding waste.[3][5]
-
Store the waste container at or near the point of generation in a designated, well-ventilated, and cool, dry, dark place.[3][6]
-
Store in secondary containment to contain any potential leaks.[5]
-
Keep incompatible wastes segregated.[5]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to request a pickup for the hazardous waste.[3][4]
-
Provide the EHS department with accurate information about the waste container's contents.[3]
-
Do not dispose of this compound or any other chemical waste down the drain under any circumstances.[5]
III. Empty Container Disposal
Empty containers that held this compound must also be disposed of properly.
-
Triple-Rinse: The container should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5]
-
Collect Rinsate: The rinsate from this process must be collected and treated as hazardous waste.[5]
-
Final Rinse: After the solvent rinse, triple-rinse the container with water.[5]
-
Drying and Disposal: Allow the container to air dry completely. Once clean and dry, it can typically be disposed of in the regular trash or recycling, depending on local guidelines.[5]
IV. Data Presentation
Since no quantitative data regarding this compound disposal was found, a table summarizing general chemical waste container requirements is provided below for easy reference.
| Container Requirement | Specification | Rationale |
| Material | Chemically compatible (e.g., Glass, HDPE) | Prevents degradation of the container and potential leaks. |
| Condition | Good, no leaks or cracks | Ensures safe containment of hazardous waste. |
| Closure | Secure, screw-on cap | Prevents spills and evaporation of contents. |
| Labeling | "Hazardous Waste," full chemical name, generator name | Provides clear identification of contents and hazards for safe handling and disposal. |
V. Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The disposal procedure itself is the protocol, as outlined in the step-by-step guide above. The key "experiment" in this context is the proper identification, segregation, containment, and transfer of the chemical waste according to safety and regulatory standards.
VI. Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal procedure and the decision-making process involved.
Caption: Workflow for this compound Waste Disposal.
Caption: Decision Process for Empty this compound Container Disposal.
References
Essential Safety and Operational Guide for Handling JX10
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling JX10. The following procedures are based on best practices for handling potent, powdered chemical compounds in a laboratory setting to ensure personal safety and minimize exposure risk.
Personal Protective Equipment (PPE)
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receipt and Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles or a full-face shield | Double-gloving with nitrile gloves | Disposable gown over a lab coat | NIOSH-approved N95 respirator or higher, within a chemical fume hood |
| Solution Preparation | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Work within a chemical fume hood |
| In-vitro/In-vivo Administration | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if solutions are handled with care |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or suit | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Experimental Protocols: Safe Handling and Disposal of this compound
Adherence to a strict operational protocol is essential for the safe handling of this compound and similar research compounds.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be clearly labeled with the chemical name and any available hazard warnings.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly sealed when not in use.
2.2. Weighing and Solution Preparation
-
Engineering Controls : All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Weighing :
-
Solution Preparation :
-
Slowly add the weighed this compound to the solvent to prevent splashing.
-
If sonication or heating is required, ensure the vessel is securely capped or equipped with a condenser to prevent aerosolization or evaporation.
-
2.3. Post-Handling Procedures
-
Decontamination : Clean the work area, including the balance and surrounding surfaces in the fume hood, with an appropriate solvent and then a cleaning solution.
-
PPE Removal : Remove personal protective equipment in the correct order to avoid cross-contamination: first gloves, then any disposable gown, followed by eye protection.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE.[1][4] Do not eat, drink, or smoke in the laboratory area.[1][4]
2.4. Spill Management
-
Evacuation : In the event of a large spill, evacuate the immediate area.
-
Control : Prevent the spill from spreading or entering drains.
-
Cleanup : For small spills, use an absorbent material to collect the substance. Wear appropriate PPE, including respiratory protection, during cleanup.[1]
-
Disposal : Collect all contaminated materials in a sealed, labeled hazardous waste container.
2.5. Waste Disposal
-
Solid Waste : All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Liquid Waste : Unused solutions and rinseates should be collected in a separate, sealed, and labeled hazardous waste container.[3]
-
Disposal Compliance : Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[1] Do not pour this compound waste down the drain.[1][3]
Mandatory Visualization: this compound Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Procedural workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
